molecular formula C9H14O B1283637 Spiro[3.5]nonan-7-one CAS No. 31058-02-3

Spiro[3.5]nonan-7-one

Cat. No.: B1283637
CAS No.: 31058-02-3
M. Wt: 138.21 g/mol
InChI Key: YNMVUESBVUUFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonan-7-one is an organic compound characterized by its distinctive spirocyclic architecture, where two rings are connected through a single carbon atom. This structure classifies it as a spirocyclic ketone, a scaffold of significant interest in modern medicinal chemistry. Spirocyclic motifs are recognized as privileged structures in drug discovery due to their three-dimensionality and optimal balance of conformational rigidity and flexibility. These properties can help mitigate absorption and permeability issues associated with more flexible linear scaffolds, making them valuable for probing novel chemical space in the design of new bioactive molecules . Researchers utilize this compound primarily as a versatile synthetic building block. The ketone functionality provides a handle for further chemical transformations, allowing for the exploration of structure-activity relationships and the development of compounds with improved physicochemical and pharmacokinetic characteristics . Its spirocyclic core serves as a key intermediate in synthetic organic chemistry, particularly for constructing more complex molecular architectures aimed at interacting with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-2-6-9(7-3-8)4-1-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVUESBVUUFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568073
Record name Spiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31058-02-3
Record name Spiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.5]nonan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spiro[3.5]nonan-7-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Spiro[3.5]nonan-7-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. Given the limited availability of experimental data for this specific compound, this guide also incorporates information on related spirocyclic systems to provide a broader context for its potential reactivity and utility in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a bicyclic organic compound featuring a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro atom. The ketone functional group is located at position 7 of the cyclohexane ring.

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 31058-02-3--INVALID-LINK--[1]
Molecular Formula C₉H₁₄O--INVALID-LINK--[1]
Molecular Weight 138.21 g/mol --INVALID-LINK--[1]
SMILES C1CC2(C1)CCC(=O)CC2--INVALID-LINK--[1]
InChI Key YNMVUESBVUUFDF-UHFFFAOYSA-N--INVALID-LINK--[1]
Topological Polar Surface Area 17.1 Ų(Computed) --INVALID-LINK--[1]
Complexity 144(Computed) --INVALID-LINK--[1]
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis of this compound

One plausible approach could be an intramolecular aldol condensation or a related cyclization of a suitably substituted cyclobutane derivative. Another general method for constructing spirocycles is through a [2+2] cycloaddition reaction.

General Experimental Protocol for Spirocycle Synthesis (Illustrative)

The following is a generalized workflow for the synthesis of spirocycles, which may be adapted for this compound.

synthesis_workflow General Synthetic Workflow for Spirocycles start Starting Materials (e.g., Substituted Cyclohexanone and a Cyclobutane Precursor) reaction Key Spirocyclization Step (e.g., Michael Addition followed by Aldol Condensation) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product This compound characterization->product

Caption: Generalized workflow for the synthesis of spirocyclic ketones.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm) corresponding to the protons on the cyclobutane and cyclohexane rings. The protons alpha to the carbonyl group would be expected to appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a peak corresponding to the carbonyl carbon at around 200-210 ppm. The spiro carbon would likely appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the upfield region. For comparison, predicted ¹³C NMR data for the related 7-azaspiro[3.5]nonan-1-one shows a carbonyl peak in a similar region.[2]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of a ketone C=O stretch, typically observed in the region of 1700-1725 cm⁻¹. Aliphatic C-H stretching vibrations would be expected around 2850-3000 cm⁻¹.

3.3. Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z = 138. Common fragmentation patterns would likely involve cleavage of the rings, such as alpha-cleavage adjacent to the carbonyl group. For the isomeric Spiro[3.5]nonan-1-one, prominent peaks are observed at m/z 81, 67, and 96.[3]

Role in Drug Discovery and Development

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures.[4][5] The rigid nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability.[6] Spirocycles are present in numerous approved drugs and clinical candidates.[7]

While there is no specific biological activity reported for this compound, the broader class of spiro[3.5]nonanes has been explored in drug discovery. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.

4.1. Representative Signaling Pathway: GPR119

The GPR119 signaling pathway is an example of how spirocyclic compounds can modulate cellular function. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[8] Its activation by an agonist leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion and the release of incretin hormones like GLP-1.[8][9][10]

GPR119_pathway GPR119 Signaling Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist Spirocyclic Agonist Agonist->GPR119 binds

References

Spiro[3.5]nonan-7-one CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Spiro[3.5]nonan-7-one, including its chemical identity, physical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifier and Physical Properties

This compound is a spirocyclic organic compound. Its unique three-dimensional structure makes it an interesting building block in medicinal chemistry and material science.

CAS Number: 31058-02-3[1]

PropertyValueSource
Molecular FormulaC₉H₁₄OPubChem[1]
Molecular Weight138.21 g/mol PubChem[1]
XLogP3-AA (LogP)1.9PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass138.104465066 g/mol PubChem[1]
Monoisotopic Mass138.104465066 g/mol PubChem[1]
Topological Polar Surface Area17.1 ŲPubChem[1]
Heavy Atom Count10PubChem[1]
Complexity144PubChem[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from established methods for analogous spirocyclic ketones. The following protocol is a representative example for the synthesis of a spiro[3.5]nonane core, which can be modified to yield the target compound.

Protocol: Synthesis of a Spiro[3.5]nonane Derivative

This protocol is adapted from the synthesis of spiro[3.5]nonane-6,8-dione and illustrates a general approach to constructing the spiro[3.5]nonane framework.

Step 1: Condensation Reaction

  • To a stirred slurry of potassium carbonate (K₂CO₃) in an appropriate solvent such as tetrahydrofuran (THF), add diethyl acetonedicarboxylate and a suitable cyclobutane precursor at room temperature (20-30 °C).

  • Stir the mixture for approximately 1 hour.

  • Slowly add a solution of sodium ethoxide (NaOEt) in ethanol, maintaining the temperature below 40 °C.

  • Reflux the reaction mixture for a period of 3 hours.

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 1, slowly add an aqueous solution of potassium hydroxide (KOH).

  • Continue to reflux the mixture for an additional 5 hours to facilitate hydrolysis.

  • Remove the organic solvent under reduced pressure.

  • Wash the resulting aqueous phase with a suitable organic solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Acidify the aqueous phase to a pH of 2.5-3.5 with concentrated hydrochloric acid (HCl) while maintaining a temperature of 50-60 °C.

  • Stir the mixture at this temperature for 2 hours to promote decarboxylation, then cool to room temperature.

  • The final product can then be isolated through extraction and purified using techniques such as column chromatography or recrystallization.

Biological Context and Signaling Pathways

Direct biological activity and involvement in specific signaling pathways for this compound are not well-documented. However, the closely related spiro[3.5]nonane scaffold is a key structural motif in various biologically active molecules. For instance, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.

The activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The rigid spirocyclic framework helps to correctly orient the pharmacophores for optimal interaction with the receptor.

Below are diagrams illustrating a general synthetic workflow and the GPR119 signaling pathway, which is relevant to the broader class of spiro[3.5]nonane derivatives.

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: GPR119 signaling cascade initiated by an agonist.

Synthetic_Workflow General Synthetic Workflow for Spirocycles Start Starting Materials (e.g., Cycloalkanone, Malonic acid derivative) Reaction Spirocyclization Reaction (e.g., Knoevenagel condensation, Michael addition) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Product Final Spirocyclic Product Analysis->Product

Caption: A generalized workflow for the synthesis and purification of spirocyclic compounds.

References

An In-depth Technical Guide to the Synthesis of Spiro[3.5]nonan-7-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly the spiro[3.5]nonane core, represent a significant structural motif in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a unique topographical presentation of functional groups, leading to enhanced biological activity and improved physicochemical properties. This technical guide provides a comprehensive overview of the synthesis of Spiro[3.5]nonan-7-one and its derivatives, with a focus on established and theoretical synthetic methodologies. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the practical application of these synthetic strategies in a research and development setting.

Introduction

Spirocycles are bicyclic compounds distinguished by a single shared carbon atom between two rings. This structural feature imparts a rigid, three-dimensional geometry that is increasingly sought after in the design of novel therapeutic agents. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring through a spiro-center, serves as a valuable scaffold for exploring new chemical space. This compound, in particular, is a key intermediate that allows for diverse functionalization of the cyclohexanone ring, making it an attractive building block for the synthesis of compound libraries for high-throughput screening.

This guide will primarily focus on the Robinson annulation as a robust and widely applicable method for the construction of the this compound core. Additionally, other potential synthetic routes and the synthesis of related derivatives will be discussed.

Core Synthetic Strategies

The construction of the spiro[3.5]nonane skeleton can be achieved through several synthetic approaches. The most prominent and practical method for synthesizing this compound is the Robinson annulation.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a tandem Michael addition followed by an intramolecular aldol condensation.[1][2][3][4] For the synthesis of this compound, this reaction involves the enolate of cyclobutanone acting as the Michael donor and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), as the Michael acceptor.[1][2]

The reaction proceeds in two key stages:

  • Michael Addition: The base-catalyzed formation of the cyclobutanone enolate, which then undergoes a conjugate addition to methyl vinyl ketone. This step forms a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under basic or acidic conditions, undergoes an intramolecular aldol reaction followed by dehydration to yield the α,β-unsaturated cyclic ketone, Spiro[3.5]non-6-en-8-one. Subsequent reduction of the double bond affords the target this compound.

Robinson_Annulation Cyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone->Enolate Base MVK Methyl Vinyl Ketone Michael_Adduct 1,5-Diketone Intermediate MVK->Michael_Adduct Base Base (e.g., NaOEt) Enolate->Michael_Adduct Michael Addition Aldol_Product Spiro[3.5]non-6-en-8-one Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Final_Product This compound Aldol_Product->Final_Product Reduction (e.g., H2/Pd-C) Experimental_Workflow Start Start: Cyclobutanone & MVK Reaction Robinson Annulation (NaOEt, Ethanol, Reflux) Start->Reaction Workup1 Neutralization & Solvent Removal Reaction->Workup1 Extraction Extraction with Diethyl Ether Workup1->Extraction Purification1 Column Chromatography Extraction->Purification1 Intermediate Spiro[3.5]non-6-en-8-one Purification1->Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Workup2 Filtration & Solvent Removal Hydrogenation->Workup2 Final_Product This compound Workup2->Final_Product

References

Spectroscopic Profile of Spiro[3.5]nonan-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[3.5]nonan-7-one. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and data from closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of spirocyclic compounds in research and development.

Chemical Structure and Properties

This compound is a bicyclic organic compound with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[1] Its structure features a cyclohexane ring fused to a cyclobutane ring through a spiro carbon atom. The ketone functional group is located at the 7th position of the cyclohexane ring.

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-31.8 - 2.0m
H-21.9 - 2.1m
H-5, H-91.6 - 1.8m
H-6, H-82.2 - 2.4t

Note: Predictions are based on standard chemical shift increments and may vary from experimental values. 'm' denotes multiplet, and 't' denotes triplet.

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-1, C-3~35
C-2~18
C-4 (Spiro)~40
C-5, C-9~30
C-6, C-8~42
C-7 (C=O)>200

Note: The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the carbonyl (C=O) stretch.

Table 3: Significant IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1705 - 1725Strong
C-H (Aliphatic)2850 - 3000Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. The exact mass of this compound is 138.1045 g/mol .[1]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
110[M - CO]⁺
95[M - C₃H₇]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

High-quality NMR spectra can be obtained by following a standard protocol. Proper sample preparation is crucial.[2]

  • Sample Preparation : Ensure the sample is of high purity. Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Vortex the vial until the sample is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.[2]

  • Data Acquisition : Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.[2]

    • ¹H NMR : Provides information about the proton environments.

    • ¹³C NMR : Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC) : Can be used for unambiguous assignment of proton and carbon signals by identifying spin-spin couplings and one-bond or multiple-bond correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

  • Ionization : Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

  • Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

MS_Fragmentation M This compound [M]⁺ m/z = 138 F1 [M - CO]⁺ m/z = 110 M->F1 - CO F2 [C₆H₉]⁺ m/z = 81 M->F2 - C₄H₇O F3 [C₅H₇]⁺ m/z = 67 F2->F3 - CH₂

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

References

An In-Depth Technical Guide on the Core Reactivity of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.5]nonan-7-one is a spirocyclic ketone with a unique three-dimensional structure that has garnered interest in medicinal chemistry and organic synthesis. Its rigid framework, composed of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, offers a valuable scaffold for the development of novel therapeutics and complex molecules. This technical guide provides a comprehensive overview of the basic reactivity of this compound, focusing on key transformations of its carbonyl group and adjacent positions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Introduction

Spirocycles are a class of organic compounds characterized by two or more rings connected by a single common atom. This structural motif imparts a high degree of rigidity and three-dimensionality, making them attractive scaffolds in drug discovery for exploring new chemical space and improving pharmacological properties. This compound, a simple yet versatile building block, possesses a ketone functional group that serves as a handle for a variety of chemical transformations. Understanding its fundamental reactivity is crucial for its effective utilization in the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
IUPAC NameThis compound
CAS Number31058-02-3
XLogP3-AA1.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass138.104465 g/mol
Topological Polar Surface Area17.1 Ų

Table 2: Predicted and Analogous Spectroscopic Data for this compound

SpectroscopyPredicted/Analogous Data
¹H NMR (CDCl₃)δ (ppm): 2.0 - 2.5 (m, 4H, -CH₂-C=O), 1.6 - 1.9 (m, 10H, other -CH₂-)
¹³C NMR (CDCl₃)δ (ppm): ~210 (C=O), ~40-50 (-CH₂-C=O), ~30-40 (spiro C), ~20-30 (other -CH₂-)
IR (neat)ν (cm⁻¹): ~1705 (C=O stretch)
Mass Spec (EI)m/z (%): 138 (M⁺), fragments corresponding to loss of CO, C₂H₄, etc.

Core Reactivity and Synthetic Transformations

The reactivity of this compound is primarily dictated by the presence of the carbonyl group and the adjacent α-carbons. Key reactions include reduction to the corresponding alcohol, olefination to introduce exocyclic double bonds, and enolate formation for subsequent alkylation.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, Spiro[3.5]nonan-7-ol, using common hydride reducing agents.

Reaction Scheme: Reduction of this compound

G Spiro_ketone This compound Spiro_alcohol Spiro[3.5]nonan-7-ol Spiro_ketone->Spiro_alcohol Reagents 1. NaBH₄, MeOH 2. H₂O workup G Spiro_ketone This compound Methylene_spiro 7-Methylenespiro[3.5]nonane Spiro_ketone->Methylene_spiro Reagents 1. Ph₃P=CH₂, THF 2. Workup G Spiro_ketone This compound Alkylated_spiro 6-Alkylthis compound Spiro_ketone->Alkylated_spiro Reagents 1. LDA, THF, -78 °C 2. R-X G Core This compound Core Reduction Reduction Core->Reduction Olefination Olefination Core->Olefination Alkylation α-Alkylation Core->Alkylation Alcohol Spiro[3.5]nonan-7-ol (Chiral Center) Reduction->Alcohol Alkene Methylene Spiroalkane (Exocyclic Double Bond) Olefination->Alkene Substituted_Ketone Substituted Spiroketone (New Substituent) Alkylation->Substituted_Ketone Esterification Esterification/ Etherification Alcohol->Esterification Library Compound Library Alkene->Library Substituted_Ketone->Library Esterification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

References

The Spiro[3.5]nonane Core: A Journey from Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[3.5]nonane scaffold, a unique bicyclic system featuring a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, has carved a significant niche in the landscape of organic chemistry and medicinal chemistry. Its rigid, three-dimensional structure offers a compelling architectural framework for the design of novel therapeutics, providing access to underexplored chemical space and enabling precise vectoral orientation of functional groups. This technical guide delves into the discovery and historical synthesis of the spiro[3.5]nonane core, presenting key experimental methodologies and quantitative data, and explores its modern applications in drug development.

The Genesis of a Spirocycle: Early Synthesis and Discovery

The first documented synthesis of the parent hydrocarbon, spiro[3.5]nonane, was reported in 1953 by E. R. Buchman, D. H. Deutsch, and G. I. Fujimoto. Their seminal work detailed two distinct synthetic routes to this novel spirocyclic alkane, laying the groundwork for future exploration of this compound class.

Method A: From 1,1-Bis(hydroxymethyl)cyclohexane

The first approach commenced with the readily available 1,1-bis(hydroxymethyl)cyclohexane. This diol was converted to its corresponding ditosylate, which then underwent cyclization with diethyl malonate. Subsequent hydrolysis and decarboxylation of the resulting spiro-diacid furnished spiro[3.5]nonane-2-carboxylic acid. Finally, a Hunsdiecker reaction on the silver salt of this acid yielded 2-bromospiro[3.5]nonane, which was reduced to the target spiro[3.5]nonane.

Experimental Protocol: Synthesis of Spiro[3.5]nonane via Method A

A detailed breakdown of the experimental procedures is provided below, based on the original publication.

Table 1: Reagents and Conditions for the Synthesis of Spiro[3.5]nonane (Method A)

StepStarting MaterialReagentsConditionsProductYield (%)
11,1-Bis(hydroxymethyl)cyclohexanep-Toluenesulfonyl chloride, Pyridine0 °C to room temperature1,1-Bis(tosyloxymethyl)cyclohexane92
21,1-Bis(tosyloxymethyl)cyclohexaneDiethyl malonate, Sodium ethoxide, EthanolRefluxDiethyl spiro[3.5]nonane-2,2-dicarboxylate75
3Diethyl spiro[3.5]nonane-2,2-dicarboxylateKOH, Ethanol/WaterRefluxSpiro[3.5]nonane-2,2-dicarboxylic acid95
4Spiro[3.5]nonane-2,2-dicarboxylic acidHeat (180-190 °C)N/ASpiro[3.5]nonane-2-carboxylic acid98
5Spiro[3.5]nonane-2-carboxylic acidSilver nitrate, Ammonium hydroxideN/ASilver spiro[3.5]nonane-2-carboxylate90
6Silver spiro[3.5]nonane-2-carboxylateBromine, Carbon tetrachlorideReflux2-Bromospiro[3.5]nonane60
72-Bromospiro[3.5]nonaneZinc dust, Acetic acidRoom temperatureSpiro[3.5]nonane85

Logical Workflow for Method A

MethodA cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product A 1,1-Bis(hydroxymethyl)cyclohexane B Ditosylation A->B I1 1,1-Bis(tosyloxymethyl)cyclohexane B->I1 C Malonic Ester Cyclization I2 Diethyl spiro[3.5]nonane-2,2-dicarboxylate C->I2 D Hydrolysis & Decarboxylation I3 Spiro[3.5]nonane-2-carboxylic acid D->I3 E Hunsdiecker Reaction I4 2-Bromospiro[3.5]nonane E->I4 F Reduction G Spiro[3.5]nonane F->G I1->C I2->D I3->E I4->F

Caption: Synthetic pathway for spiro[3.5]nonane (Method A).

Method B: An Alternative Route from Cyclobutanecarboxylic Acid

The second synthetic sequence began with cyclobutanecarboxylic acid. This was converted to the corresponding acid chloride and then used in a Friedel-Crafts reaction with benzene to yield phenyl cyclobutyl ketone. A subsequent Wolff-Kishner reduction afforded cyclobutylbenzene. Nitration, followed by reduction, diazotization, and a Sandmeyer-type reaction, introduced a hydroxyl group, which was then oxidized to the corresponding cyclohexanone derivative. A final Clemmensen reduction produced the spiro[3.5]nonane hydrocarbon. This second route, while longer, provided an independent confirmation of the structure.

Modern Synthetic Methodologies and Derivatives

Since its initial discovery, synthetic interest in the spiro[3.5]nonane framework has grown, particularly in the context of medicinal chemistry. The rigid nature of the spirocycle is advantageous for locking in specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

A significant area of development has been the synthesis of heteroatom-containing spiro[3.5]nonane derivatives. For instance, 7-azaspiro[3.5]nonane derivatives have emerged as potent agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.

Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane Core Intermediate

A general procedure for the synthesis of a key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, is outlined below.

Table 2: Reagents and Conditions for a 7-Azaspiro[3.5]nonane Intermediate

StepStarting MaterialReagentsConditionsProduct
11,1-Cyclobutanedimethanol1. Oxalyl chloride, DMSO, Et3N2. Boc-protected amine, NaBH(OAc)3-78 °C to rttert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Signaling Pathway of GPR119 Agonists

GPR119 cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 binds AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1

Caption: GPR119 agonist signaling pathway.

Applications in Drug Discovery and Development

The unique three-dimensional arrangement of the spiro[3.5]nonane core has made it an attractive scaffold in drug discovery. Its rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency. Furthermore, the spirocyclic nature allows for the exploration of novel vector spaces around a core pharmacophore, which can be crucial for optimizing secondary interactions with a binding pocket and improving pharmacokinetic properties.

Beyond GPR119 agonists, spiro[3.5]nonane derivatives have been investigated for a range of other biological targets. The ability to introduce diverse functional groups at various positions on both the cyclobutane and cyclohexane rings provides a rich platform for generating compound libraries for high-throughput screening.

Table 3: Physical Properties of Spiro[3.5]nonane

PropertyValue
Molecular FormulaC9H16
Molecular Weight124.23 g/mol
Boiling Point155-156 °C
Density0.865 g/cm³
Refractive Index (n²⁰/D)1.4645

Conclusion

From its initial synthesis in the mid-20th century, the spiro[3.5]nonane core has evolved from a chemical curiosity to a valuable building block in modern medicinal chemistry. The foundational synthetic work provided the necessary tools for chemists to access this unique spirocyclic system. Today, the focus has shifted to the design and synthesis of functionalized derivatives with tailored biological activities. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function continues to grow, the spiro[3.5]nonane scaffold is poised to play an increasingly important role in the development of next-generation therapeutics. The historical context of its discovery and the evolution of its synthesis provide a rich backdrop for the innovative applications that are yet to come.

Structural Elucidation of Novel Spiro[3.5]nonane Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel spiro[3.5]nonane scaffolds, a class of compounds of significant interest in medicinal chemistry due to their unique three-dimensional architecture. The inherent rigidity and novelty of the spiro[3.5]nonane core make it an attractive scaffold for the development of new therapeutic agents. This document details the synthetic strategies, advanced analytical methodologies for structural characterization, and biological evaluation of these promising compounds, with a particular focus on 7-azaspiro[3.5]nonane derivatives as agonists of G protein-coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes.

Synthesis of Spiro[3.5]nonane Scaffolds

The synthesis of spiro[3.5]nonane derivatives often involves multi-step sequences to construct the characteristic spirocyclic system. A representative example is the synthesis of 7-azaspiro[3.5]nonane derivatives, which has been explored for the development of GPR119 agonists.

Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g from Matsuda et al.)

A detailed multi-step synthesis is required to prepare the core 7-azaspiro[3.5]nonane intermediate. The following protocol is a representative example for the synthesis of a potent GPR119 agonist.

  • Step 1: Synthesis of the Spirocyclic Core: The synthesis typically begins with the construction of the spiro[3.5]nonane core. This can be achieved through various organic reactions, including cycloadditions and ring-closing metathesis.

  • Step 2: Functionalization of the Core: Once the core is synthesized, functional groups are introduced to allow for further derivatization. In the case of 7-azaspiro[3.5]nonane, an amino group is a key functionality.

  • Step 3: Derivatization: The final step involves the derivatization of the functionalized spiro[3.5]nonane core to generate a library of compounds for biological screening. This often involves N-capping of the piperidine ring and substitution on an aryl group.

For the specific synthesis of compound 54g, the optimization of the piperidine N-capping group and the aryl group led to a potent GPR119 agonist.

Structural Elucidation Methodologies

The unambiguous determination of the three-dimensional structure of novel spiro[3.5]nonane scaffolds is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is typically employed.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments is used to determine the connectivity and stereochemistry of the spiro[3.5]nonane core and its substituents.

Detailed Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro[3.5]nonane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a ¹H-¹³C HSQC or HMQC spectrum to identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in proximity, providing information about the stereochemistry and conformation of the molecule.

  • Data Analysis: Integrate the information from all spectra to piece together the complete structure of the novel spiro[3.5]nonane scaffold.

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Detailed Experimental Protocol: Single-Crystal X-Ray Crystallography

  • Crystal Growth: Grow single crystals of the spiro[3.5]nonane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected on a detector. Data is typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Biological Evaluation and Data Presentation

Novel spiro[3.5]nonane scaffolds are often evaluated for their biological activity. For instance, 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.

Quantitative Data Summary

The biological activity of a series of 7-azaspiro[3.5]nonane GPR119 agonists is summarized in the table below. The data includes the half-maximal effective concentration (EC₅₀) for GPR119 activation.

CompoundR² SubstituentR³ SubstituentGPR119 EC₅₀ (nM)
54a -->10000
54b --2400
54c --1200
54d --430
54e --230
54f --130
54g 2-cyano-4-pyridyl4-fluorophenyl1.8

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive spiro[3.5]nonane scaffolds requires elucidating the signaling pathways they modulate. For GPR119 agonists, the primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Vesicles PKA->Insulin_GLP1 promotes exocytosis Secretion Insulin / GLP-1 Secretion Insulin_GLP1->Secretion Agonist Spiro[3.5]nonane Agonist Agonist->GPR119 binds

GPR119 signaling cascade upon agonist binding.

Experimental Workflow for Drug Discovery

The discovery and development of novel drugs based on spiro[3.5]nonane scaffolds follow a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for drug discovery and development.

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature of Spiro[3.5]nonan-7-one, a spirocyclic ketone with applications in organic synthesis and medicinal chemistry. The document details the systematic naming process, offers a representative synthetic protocol, and presents expected analytical data for the compound's characterization.

IUPAC Nomenclature of this compound

The systematic naming of spiro compounds follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name this compound is derived through a logical, step-by-step process that defines the structure's carbon framework, the spiro junction, and the location of the principal functional group.

  • Identify the Spirocyclic Nature: The molecule consists of two rings that share a single carbon atom, known as the spiro atom. This structural feature necessitates the use of the "spiro" prefix in its IUPAC name.

  • Count the Total Number of Carbon Atoms: The compound has a total of nine carbon atoms in its cyclic framework, which leads to the parent alkane name "nonane".

  • Determine the Number of Carbons in Each Ring (Excluding the Spiro Atom):

    • One ring is a cyclobutane ring with three carbon atoms bonded to the spiro atom.

    • The other ring is a cyclohexane ring with five carbon atoms bonded to the spiro atom.

  • Assemble the Spiro Prefix and Bracketed Numbers: The number of carbons in each ring (excluding the spiro atom) is placed in square brackets in ascending order, separated by a period. This gives the descriptor "[3.5]". Combining this with the prefix yields "spiro[3.5]".

  • Numbering the Spirocyclic System:

    • Numbering begins in the smaller ring, starting with a carbon atom adjacent to the spiro atom.

    • The numbering proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring.

    • The direction of numbering is chosen to give the principal functional group (in this case, the ketone) the lowest possible locant.

    Applying this to this compound:

    • The cyclobutane ring is the smaller ring. Numbering starts at a carbon next to the spiro atom (C1).

    • Proceeding around the cyclobutane ring (C1, C2, C3).

    • The spiro atom is assigned the next number (C4).

    • Numbering continues into the larger cyclohexane ring. To assign the lowest possible number to the ketone group, the numbering proceeds in the direction that reaches the carbonyl carbon sooner. This places the ketone at position C7.

  • Identify and Name the Principal Functional Group: The molecule contains a ketone group, which is indicated by the suffix "-one".

  • Combine All Elements to Form the Final IUPAC Name: The elements are combined in the following order: spiro descriptor, parent alkane name, and the suffix for the principal functional group with its locant. This results in the systematic name: This compound .[1]

Visualization of the IUPAC Naming Workflow

The logical flow for determining the IUPAC name of this compound can be visualized as follows:

IUPAC_Nomenclature_Spiro_3_5_nonan_7_one A Identify Spirocyclic Structure (Single shared carbon) C Count Carbons in Each Ring (excluding spiro atom) Ring 1: 3, Ring 2: 5 A->C Defines prefix 'spiro' B Count Total Carbons in Rings (9 Carbons -> nonane) H Combine Components: spiro[3.5] + nonan + -7-one B->H D Assemble Spiro Descriptor spiro[3.5] C->D Ascending order D->H E Number the System: - Start in smaller ring (3C) - Number to give ketone lowest locant G Assign Locant to Ketone Position 7 E->G F Identify Principal Functional Group (Ketone -> -one) F->G G->H I Final IUPAC Name: This compound H->I

IUPAC Naming Workflow for this compound.

Representative Experimental Protocol: Synthesis of a Spiro[3.5]nonanone Derivative

Objective: To synthesize a spiro[3.5]nonanone core structure.

Materials:

  • Appropriate starting materials (e.g., a substituted cyclobutanone and a suitable Michael acceptor or a diester for Dieckmann condensation)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Ethanol)

  • Base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Acid for workup (e.g., Hydrochloric acid)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the starting diester in anhydrous THF.

  • Addition of Base: A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the stirred solution of the diester at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature, and the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro[3.5]nonanone derivative.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation: Expected Spectroscopic Data for this compound

No experimental spectra for this compound are publicly available at the time of this guide's compilation. However, based on the known spectral data of isomeric and derivative spiroketones, the following table summarizes the expected spectroscopic characteristics for this compound.

Spectroscopic Technique Expected Data/Characteristic Features
¹H NMR Chemical Shifts (δ, ppm): - Signals in the range of 1.5-2.5 ppm corresponding to the methylene protons of the cyclobutane and cyclohexane rings.- Protons alpha to the carbonyl group (at C6 and C8) would be expected to be deshielded and appear in the range of 2.0-2.5 ppm.Multiplicity: - Complex multiplets are expected due to the rigid spirocyclic system and spin-spin coupling between non-equivalent protons.
¹³C NMR Chemical Shifts (δ, ppm): - A signal for the carbonyl carbon (C7) in the range of 200-220 ppm.- A signal for the spiro carbon (C4) in the range of 30-50 ppm.- Signals for the other aliphatic carbons in the range of 20-40 ppm.
Infrared (IR) Spectroscopy Characteristic Absorption Bands (cm⁻¹): - A strong and sharp absorption band corresponding to the C=O stretching of the ketone in the range of 1700-1725 cm⁻¹.- C-H stretching vibrations for the sp³ hybridized carbons in the range of 2850-3000 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): - The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (C₉H₁₄O = 138.21 g/mol ).Fragmentation Pattern: - Characteristic fragmentation patterns for cyclic ketones, such as alpha-cleavage, would be expected.

References

Molecular formula and weight of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, a proposed synthetic pathway, and predicted spectroscopic data for Spiro[3.5]nonan-7-one. This spirocyclic ketone is a valuable building block in organic synthesis, and its rigid three-dimensional structure is of significant interest in the design of novel therapeutic agents. Spiro compounds are increasingly recognized for their potential to explore new chemical space in drug discovery.[1]

Molecular Properties

This compound is a bicyclic organic compound with a ketone functional group. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[2]
Molecular Weight 138.21 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 31058-02-3PubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]
LogP 1.9PubChem[2]
Exact Mass 138.104465066 DaPubChem[2]

Proposed Synthesis

Experimental Protocol: Intramolecular Alkylation for the Synthesis of this compound

This protocol is based on the general principles of forming spirocycles through intramolecular alkylation.

Materials:

  • 4-(3-chloropropyl)cyclohexan-1-one

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 4-(3-chloropropyl)cyclohexan-1-one (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of potassium tert-butoxide over 30 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The THF is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar structures and general principles of spectroscopy, the following data can be predicted.

Spectroscopic Data Predicted Values
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.20-2.40 (m, 4H, -CH₂-C=O), 1.70-1.90 (m, 4H, cyclohexane-CH₂), 1.50-1.70 (m, 6H, cyclobutane-CH₂ and cyclohexane-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 211.0 (C=O), 50.0 (spiro C), 40.0 (-CH₂-C=O), 35.0 (cyclohexane-CH₂), 28.0 (cyclohexane-CH₂), 18.0 (cyclobutane-CH₂)
Infrared (IR) ν (cm⁻¹): ~2950 (C-H, sp³), ~1700 (C=O, ketone)
Mass Spectrometry (EI) m/z (%): 138 (M⁺), 110, 96, 82, 67

Biological Context

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional conformations, which can lead to improved target selectivity and pharmacological properties compared to more planar molecules. The rigidity of the spirocyclic core can help in pre-organizing functional groups for optimal interaction with biological targets. While the specific biological activity of this compound has not been extensively reported, spiro compounds are present in numerous natural products and have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][3]

Synthetic Workflow Diagram

Synthetic_Workflow_Spiro_3_5_nonan_7_one Proposed Synthesis of this compound start 4-(3-chloropropyl)cyclohexan-1-one intramolecular_alkylation Intramolecular Alkylation start->intramolecular_alkylation reagents 1. t-BuOK, THF, 0°C to rt 2. NH4Cl (aq) quench reagents->intramolecular_alkylation workup Extraction with Diethyl Ether Drying and Concentration intramolecular_alkylation->workup purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

References

Commercial Availability and Technical Guide for Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[3.5]nonan-7-one is a spirocyclic ketone with a unique three-dimensional structure, making it a valuable building block in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and relevant experimental protocols for its synthesis and application.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The typical purity offered is around 95%. Pricing and availability can vary, and it is recommended to inquire with the suppliers for the most current information.

SupplierProduct CodePurityAvailable QuantitiesCAS Number
Rhenium Bio Science (via Angene)AG00320D95%250 mg, 1 g31058-02-3[1]

Physicochemical and Safety Data

Below is a summary of the key physical, chemical, and safety properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[2]
Molecular Weight 138.21 g/mol PubChem[2]
CAS Number 31058-02-3PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES C1CC2(C1)CCC(=O)CC2PubChem[2]
InChIKey YNMVUESBVUUFDF-UHFFFAOYSA-NPubChem[2]
Storage Temperature 2-8 °CRhenium Bio Science[1]

Safety and Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery

The spiro[3.5]nonane scaffold is of significant interest in drug discovery due to its inherent three-dimensionality.[3] This structural feature can lead to compounds with improved pharmacological profiles compared to flat, aromatic structures.[4] While specific applications of this compound are not extensively documented, its analogs have shown promise. For instance, 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3][4] The ketone functionality of this compound provides a versatile handle for further chemical modifications to generate libraries of novel compounds for screening against various biological targets.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general approach for the synthesis of related spirocyclic ketones, such as 7-azaspiro[3.5]nonan-1-one, involves a solid-phase synthesis methodology.[5] This typically includes a key spirocyclization step, often a Dieckmann condensation, followed by decarboxylation.[5]

General Workflow for Solid-Phase Synthesis of a Spirocyclic Ketone:

G Resin Swell Resin in Anhydrous THF Base Add Potassium tert-butoxide in THF Resin->Base Heat Agitate at 60°C for 8 hours Base->Heat Cool_Wash1 Cool to RT, Drain, and Wash with THF Heat->Cool_Wash1 Decarboxylation Suspend in DMSO/Water and Heat at 120°C for 4 hours Cool_Wash1->Decarboxylation Cool_Wash2 Cool to RT, Drain, and Wash with Water, DMF, DCM, MeOH Decarboxylation->Cool_Wash2 Cleavage Treat Resin with Cleavage Cocktail (e.g., TFA/DCM) Cool_Wash2->Cleavage Collect Filter Resin and Collect Filtrate (Final Product) Cleavage->Collect

Solid-phase synthesis workflow for a spirocyclic ketone.

A patent for the synthesis of spiro[3.5]nonane-6,8-dione describes a process involving the cyclization of cyclobutylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate, followed by ester hydrolysis and decarboxylation.[6]

Proposed Synthetic Pathway for Spiro[3.5]nonane-6,8-dione:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A Cyclobutylidene carboxylic acid ethyl ester C 6,8-dioxo-spiro[3.5]nonane- 5,7-dicarboxylic acid diethyl ester A->C Base (e.g., NaOEt) B Diethyl 1,3-acetonedicarboxylate B->C Base (e.g., NaOEt) D Spiro[3.5]nonane-6,8-dione C->D 1. Base (e.g., KOH) 2. Acid & Heat (e.g., HCl)

Synthetic pathway for a related spiro[3.5]nonane dione.

References

Methodological & Application

The Synthetic Versatility of Spiro[3.5]nonan-7-one: A Gateway to Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Spiro[3.5]nonan-7-one, a unique bicyclic ketone, serves as a valuable building block in organic synthesis, offering a rigid three-dimensional framework that is increasingly sought after in the design of novel therapeutics and complex molecules. Its distinct structural properties, featuring a cyclobutane ring fused to a cyclohexanone moiety, provide a versatile platform for a range of chemical transformations, enabling access to a diverse array of spirocyclic compounds.

The inherent ring strain of the cyclobutane ring and the presence of a reactive ketone functionality make this compound a substrate of interest for medicinal chemists and synthetic organic chemists. The spirocyclic nature of this compound imparts a higher degree of sp3 character compared to traditional flat aromatic systems, a feature often associated with improved physicochemical properties and biological activity in drug candidates. This application note will detail several key synthetic applications of this compound, providing experimental protocols and quantitative data where available.

Key Synthetic Applications

The reactivity of the carbonyl group in this compound allows for a variety of classical and modern organic reactions. These transformations can be broadly categorized into nucleophilic additions to the carbonyl, reactions at the α-carbon, and rearrangements of the spirocyclic core.

Nucleophilic Addition Reactions

Grignard and Organolithium Reactions: The addition of organometallic reagents to the carbonyl group of this compound provides a straightforward route to tertiary alcohols. This reaction is fundamental for introducing a wide range of substituents at the 7-position, thereby enabling the exploration of the surrounding chemical space for structure-activity relationship (SAR) studies in drug discovery.

Wittig and Horner-Wadsworth-Emmons Olefination: These reactions are pivotal for the conversion of the ketone into an exocyclic double bond. This transformation is a key step in the synthesis of various natural products and their analogs, as well as for the introduction of further functionalities.

Synthesis of Heterocyclic Systems

This compound is a valuable precursor for the synthesis of novel spiro-heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a highly specific manner.

Synthesis of Spiro-oxindoles: Multi-component reactions involving isatins and an active methylene compound with this compound can lead to the formation of complex spiro-dihydropyridine-oxindole derivatives. These scaffolds are prevalent in a number of biologically active molecules.

Rearrangement Reactions

Beckmann Rearrangement: The oxime of this compound can undergo a Beckmann rearrangement to yield a lactam. This reaction provides a pathway to expand the cyclohexane ring, incorporating a nitrogen atom and leading to the formation of an aza-spirocycle, a privileged scaffold in medicinal chemistry.

Data Presentation

Reaction TypeReagents and ConditionsProductYield (%)Reference
Reduction NaBH₄, Methanol, 0 °C to rt, 2 hSpiro[3.5]nonan-1-olNot specified[1]
Oximation NH₂OH·HCl, Pyridine, Ethanol, RefluxThis compound oximeNot specifiedGeneral Protocol
Beckmann Rearrangement Polyphosphoric acid (PPA), 120-130 °CAza-spiro[4.5]decan-8-oneNot specifiedGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Beckmann Rearrangement of this compound Oxime

Materials:

  • This compound oxime

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add this compound oxime (1.0 eq) to polyphosphoric acid (10-20 eq by weight).

  • Heat the mixture to 120-130 °C with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude lactam.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Spirocyclic Derivatives start This compound reaction1 Oximation (NH₂OH·HCl, Pyridine) start->reaction1 product1 This compound Oxime reaction1->product1 reaction2 Beckmann Rearrangement (Polyphosphoric Acid) product1->reaction2 product2 Aza-spiro[4.5]decan-8-one reaction2->product2 signaling_pathway Spiroketone This compound Nucleophilic_Addition Nucleophilic Addition Spiroketone->Nucleophilic_Addition Alpha_Functionalization α-Functionalization Spiroketone->Alpha_Functionalization Rearrangement Rearrangement Spiroketone->Rearrangement Tertiary_Alcohols Tertiary Alcohols Nucleophilic_Addition->Tertiary_Alcohols Grignard / R-Li Olefins Olefins Nucleophilic_Addition->Olefins Wittig / HWE Enolates Enolates / Silyl Enol Ethers Alpha_Functionalization->Enolates Lactams Lactams (Aza-spirocycles) Rearrangement->Lactams Beckmann

References

Application Notes and Protocols: Spiro[3.5]nonan-7-one and its Analogs as Building Blocks for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are increasingly sought after in modern drug design due to their ability to overcome the "flatness" of traditional aromatic and heteroaromatic ring systems.[1][2] The rigid, three-dimensional arrangement of atoms in a spirocycle can lead to enhanced target-binding affinity, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[1][2][3] The spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, offers a unique and versatile framework for creating sophisticated molecular architectures in drug discovery.[1] While direct medicinal applications of Spiro[3.5]nonan-7-one are not extensively documented, its aza-analogs, particularly 7-azaspiro[3.5]nonane, have emerged as a crucial building block in the development of novel therapeutics.[3][4][5]

This document will focus on the application of the 7-azaspiro[3.5]nonane scaffold, a close analog of this compound, in the creation of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[3][4]

Application: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized, demonstrating potent agonistic activity towards GPR119.[4][6] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a highly attractive target for new anti-diabetic drugs.[3][4]

The rigid spirocyclic core of 7-azaspiro[3.5]nonane helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[4] Structure-activity relationship (SAR) studies have shown that optimization of substituents on the piperidine nitrogen and an aryl group can significantly improve GPR119 agonistic activity, leading to the identification of highly active compounds with promising pharmacokinetic profiles.[3][6]

Mechanism of Action: GPR119 Signaling Pathway

The GPR119 receptor is coupled to the Gαs protein.[4] Upon activation by an agonist, it stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced glucose-dependent insulin secretion and the release of GLP-1.[3][4]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Agonist->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 ↑ GLP-1 Release PKA->GLP1

GPR119 Signaling Pathway Activation

Quantitative Data

The in vitro activity of synthesized 7-azaspiro[3.5]nonane derivatives is typically evaluated by their half-maximal effective concentration (EC50) for GPR119 activation.

Compound IDGPR119 EC50 (nM)
54g2.5
Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[5]

Pharmacokinetic profiles are also crucial for the development of these compounds as oral therapeutics.

Compound IDTmax (h)Cmax (ng/mL)AUC (ng*h/mL)
54g1.015004500
Pharmacokinetic data in Sprague-Dawley rats.[6]

Experimental Protocols

General Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists generally follows a multi-step sequence. A representative workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Anilines, 7-Azaspiro[3.5]nonane core) Step1 Step 1: Coupling Reaction Start->Step1 Step2 Step 2: Deprotection Step1->Step2 Step3 Step 3: N-capping Group Introduction Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Final Final Compound (7-Azaspiro[3.5]nonane Derivative) Purification->Final

General Synthetic Workflow

Protocol for a Typical Coupling Reaction:

  • To a solution of the starting aryl halide (1.0 eq) and the 7-azaspiro[3.5]nonane derivative (1.1 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Add a base (e.g., Cs2CO3, 2.0 eq).

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

In Vitro GPR119 Activation Assay

This protocol outlines a common method to determine the potency of compounds as GPR119 agonists.

In_Vitro_Assay_Workflow Cell_Culture 1. Cell Culture (Cells expressing GPR119) Incubation 3. Incubation (Add compounds to cells) Cell_Culture->Incubation Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Lysis 4. Cell Lysis Incubation->Lysis cAMP_Measurement 5. cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis 6. Data Analysis (EC50 Calculation) cAMP_Measurement->Data_Analysis

In Vitro GPR119 Assay Workflow

Protocol:

  • Cell Culture: Plate cells stably expressing the human GPR119 receptor in 96-well or 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Incubation: Remove the culture medium from the cells and add the compound dilutions. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is used to evaluate the glucose-lowering effect of the compounds in an animal model of diabetes.[3]

Protocol:

  • Animal Model: Use diabetic rats (e.g., Zucker diabetic fatty rats) or mice.

  • Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) at a specific dose.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution orally (e.g., 2 g/kg).

  • Blood Glucose Measurement: Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.[3]

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose for both the vehicle and compound-treated groups to determine the glucose-lowering effect.[3]

References

Spiro[3.5]nonan-7-one Derivatives in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature and patent databases reveals a notable absence of specific spiro[3.so]nonan-7-one derivatives currently utilized as prominent fragrance ingredients. While the broader class of spirocyclic compounds, particularly those based on spiro[4.5]decane and spiro[5.5]undecane systems, has been explored for its diverse olfactory properties, including woody, fruity, and ambery notes, the spiro[3.5]nonan-7-one skeleton remains largely uncharted territory in the fragrance industry.

This document aims to provide a framework for the potential exploration of this compound derivatives as novel fragrance materials. Given the lack of specific, publicly available data on their olfactory profiles and synthesis, the following sections will focus on general methodologies and protocols that can be adapted for the synthesis and analysis of this class of compounds. This information is intended to serve as a foundational guide for researchers and scientists in the field of fragrance chemistry and drug development who are interested in investigating this novel chemical space.

Olfactory Potential of this compound Derivatives

While no specific odor descriptions for this compound derivatives are documented in the fragrance literature, the structural motif suggests potential for a range of scent profiles. The rigid, three-dimensional nature of the spirocyclic system can lead to unique and powerful fragrances. By analogy with other spirocyclic ketones used in perfumery, it is hypothesized that alkyl substitution on the cyclobutane or cyclohexane rings could lead to variations in scent, from woody and camphoraceous to fruity and floral.

Table 1: Hypothetical Olfactory Profiles of Substituted this compound Derivatives

Compound NameSubstitution PatternPredicted Olfactory Notes
2-Methylthis compoundMethyl group on the cyclobutane ringPotentially green, herbaceous, with a hint of mint
6-Methylthis compoundMethyl group on the cyclohexane ringPossibly woody, earthy, with a subtle fruity undertone
2,2-Dimethylthis compoundGem-dimethyl group on the cyclobutane ringMay exhibit stronger camphoraceous and pine-like notes
6,6-Dimethylthis compoundGem-dimethyl group on the cyclohexane ringCould possess a more pronounced woody and ambery character

Note: The olfactory profiles listed in this table are predictive and require experimental validation through synthesis and sensory analysis.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for related spirocyclic ketones and can serve as a starting point for the synthesis and analysis of novel this compound derivatives.

General Synthesis of this compound Derivatives

A plausible synthetic route to the this compound core involves the [2+2] cycloaddition of a cyclobutane precursor with a cyclohexenone derivative, or the intramolecular cyclization of a suitably functionalized cyclohexanone. The following is a generalized protocol based on the synthesis of related spiro compounds.

Protocol 2.1.1: Synthesis of a Substituted this compound via Intramolecular Aldol Condensation

Materials:

  • Substituted cyclohexanone

  • 1,3-dibromopropane

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting substituted cyclohexanone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture and heat to reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the alkylated intermediate.

  • Cyclization: The purified intermediate can then be subjected to intramolecular cyclization conditions, such as treatment with a strong base (e.g., potassium tert-butoxide) in a suitable solvent, to form the this compound ring system.

  • Final Purification: The final product is purified by column chromatography or distillation.

Diagram 1: General Synthetic Workflow

Synthesis_Workflow Start Substituted Cyclohexanone Alkylation Alkylation with 1,3-dibromopropane Start->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions (suggested starting parameters):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, split ratio 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to the this compound derivative based on its retention time.

  • Analyze the mass spectrum and compare it with predicted fragmentation patterns to confirm the structure.

Diagram 2: Analytical Workflow

Analytical_Workflow Sample Synthesized Compound GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_Analysis Data Analysis and Structure Confirmation GC_MS->Data_Analysis NMR->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Olfactory_Evaluation Olfactory Evaluation (GC-O) Purity_Assessment->Olfactory_Evaluation

Caption: A typical workflow for the analytical characterization and olfactory evaluation of novel fragrance compounds.

Olfactory Evaluation

For the sensory evaluation of the synthesized compounds, Gas Chromatography-Olfactometry (GC-O) is the preferred method. This technique allows for the correlation of specific peaks in the chromatogram with their corresponding odor character and intensity.

Protocol 2.3.1: Gas Chromatography-Olfactometry (GC-O) Analysis

Instrumentation:

  • A GC system equipped with a sniffing port at the exit of the column, allowing a portion of the effluent to be directed to a human assessor.

Procedure:

  • The same GC conditions as in Protocol 2.2.1 can be used.

  • A trained panelist sniffs the effluent from the sniffing port and records the odor description and intensity for each eluting compound.

  • The retention times of the odor events are correlated with the peaks in the chromatogram to identify the odor-active compounds.

Signaling Pathways

The perception of odorants is a complex process involving the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding to an odorant molecule.

Diagram 3: Simplified Olfactory Signaling Pathway

Olfactory_Signaling Odorant This compound Derivative OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Signal Signal to Brain Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction cascade.

Further research, including in-vitro assays with specific olfactory receptors, would be necessary to identify the particular receptors that are activated by this compound derivatives and to understand the structure-activity relationships that govern their odor perception.

Conclusion

The exploration of this compound derivatives represents a promising, yet untapped, area in the field of fragrance chemistry. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the initial steps of synthesis, analysis, and olfactory evaluation of this novel class of compounds. The discovery of new this compound derivatives with unique and desirable fragrance profiles could significantly contribute to the perfumer's palette.

Application Notes and Protocols: The Role of Spirocycles in Modulating Physicochemical Properties in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocycles, three-dimensional structures where two rings share a single atom, are increasingly incorporated into drug candidates and approved medicines.[1][2][3][4] Their rigid nature and three-dimensional geometry offer a unique tool to modulate the physicochemical properties of molecules, addressing key challenges in drug discovery such as potency, selectivity, and pharmacokinetics.[1][5][6] The introduction of a spirocyclic moiety can lead to significant improvements in aqueous solubility, lipophilicity, and metabolic stability, ultimately enhancing the drug-like properties of a compound.[7][8][9] This document provides detailed application notes on the strategic use of spirocycles and protocols for evaluating their impact on key physicochemical parameters.

Application Notes: Modulating Physicochemical Properties with Spirocycles

The strategic incorporation of spirocycles into a molecular scaffold can profoundly influence its physicochemical profile. By replacing flat, aromatic systems or conformationally flexible aliphatic chains with rigid, three-dimensional spirocyclic motifs, medicinal chemists can fine-tune properties critical for a drug's success.

Impact on Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9][10] High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[9] Spirocycles, with their higher fraction of sp³-hybridized carbons, can effectively reduce lipophilicity compared to their non-spirocyclic or aromatic counterparts.[6][11] This reduction in lipophilicity can be advantageous in mitigating hERG liability and improving the overall safety profile of a drug candidate.[8]

Table 1: Comparison of Lipophilicity (LogD) for Spirocyclic vs. Non-Spirocyclic Analogues

Compound/AnalogueStructureLogD (pH 7.4)Reference
Morpholine AnalogueMorpholine-containing MCHr1 Antagonist3.4[3]
AZD1979 (Spirocyclic Analogue) 2-oxa-6-azaspiro[3.3]heptane-containing MCHr1 Antagonist 2.2 [3]
Piperazine Analogue (Ciprofloxacin)Piperazine-containing antibacterial-[9]
Spiro-piperazine Analogue A Spiro-piperazine containing antibacterial Lower than Ciprofloxacin [9]
PBTZ169Non-spirocyclic 8-nitrobenzothiazinone3.5[12]
Spirocyclic Analogue 12 Spirocyclic 8-nitrobenzothiazinone 3.1 [12]
Enhancement of Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[9] The introduction of spirocycles can enhance solubility by disrupting crystal packing and increasing the entropy of dissolution. The three-dimensional nature of spirocycles can prevent the planar stacking that often contributes to the low solubility of aromatic compounds. Furthermore, the incorporation of heteroatoms within the spirocyclic scaffold, creating oxa-spirocycles for instance, can dramatically improve aqueous solubility.[4]

Table 2: Impact of Spirocycles on Aqueous Solubility

Compound PairNon-Spirocyclic/Simpler Analogue Solubility (μM)Spirocyclic Analogue Solubility (μM)Fold IncreaseReference
Cycloalkane vs. Oxa-spirocycle (66 vs. 67)936040[4]
Cycloalkane vs. Oxa-spirocycle (69 vs. 70)7118~17[4]
Cycloalkane vs. Oxa-spirocycle (72 vs. 73)<534>6.8[4]
Improvement of Metabolic Stability

Metabolic instability is a primary reason for the failure of drug candidates in later stages of development. Spirocycles can enhance metabolic stability by blocking or shielding metabolically labile sites. The rigid conformation of a spirocycle can orient a molecule within an enzyme's active site in a way that prevents metabolic attack. Replacing metabolically susceptible groups, such as a piperazine ring, with a spirocyclic bioisostere can lead to a significant reduction in intrinsic clearance.[6][9]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound/AnalogueStructureIntrinsic Clearance (Clint) in HLM (µL/min/mg)Metabolic StabilityReference
PBTZ169Non-spirocyclic 8-nitrobenzothiazinone10.1-[12]
Spirocyclic Analogue 5 Spirocyclic 8-nitrobenzothiazinone 5.5 Improved [12]
Spirocyclic Analogue 12 Spirocyclic 8-nitrobenzothiazinone 8.2 Improved [12]
CiprofloxacinPiperazine-containing antibacterialSlight metabolism-[9]
Spiro-piperazine Analogue A Spiro-piperazine containing antibacterial No sign of metabolism Significantly Improved [9]
Spiro-morpholine Analogue B Spiro-morpholine containing antibacterial No sign of metabolism Significantly Improved [9]
Conformational Rigidity and Target Binding

The conformational rigidity of spirocycles can be a significant advantage in drug design.[6] By locking the conformation of a molecule, a spirocycle can pre-organize the pharmacophoric elements into the bioactive conformation required for optimal target binding. This can lead to an increase in potency and selectivity.[6][13] The well-defined three-dimensional structure of spirocycles allows for more precise interactions with the target protein, minimizing off-target effects.[13]

Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogD) using the Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a physiological pH of 7.4.[7][13][14]

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for analysis

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[7]

  • Partitioning: a. In a glass vial, add a specific volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). b. Add a small aliquot of the compound's DMSO stock solution to the biphasic system to achieve a final concentration that is detectable by the analytical method.

  • Equilibration: Cap the vial tightly and shake it vigorously for a fixed period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[8][13]

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the n-octanol and aqueous phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases for analysis.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate the LogD value using the following equation: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Pre-saturated n-Octanol and PBS partition Partitioning: Add compound to biphasic system prep_phases->partition prep_stock Prepare Compound Stock Solution (DMSO) prep_stock->partition equilibrate Equilibration: Shake vigorously partition->equilibrate separate Phase Separation: Centrifuge equilibrate->separate sample Sampling: Collect aliquots from both phases separate->sample quantify Quantification: HPLC-UV or LC-MS/MS sample->quantify calculate Calculate LogD quantify->calculate G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement stock Prepare High-Conc. Stock Solution (DMSO) plate Plate Setup: Add stock and PBS to 96-well plate stock->plate incubate Incubation: Shake at controlled temperature plate->incubate nephelometry Nephelometry: Measure light scattering incubate->nephelometry direct_uv Direct UV: Filter and measure UV absorbance incubate->direct_uv G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_hlm Prepare HLM Incubation Mixture incubate Incubate at 37°C prep_hlm->incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate prep_cmpd Prepare Compound Stock Solution prep_cmpd->incubate incubate->initiate sample Sample at Time Points initiate->sample quench Quench Reaction with ACN + IS sample->quench precipitate Protein Precipitation (Centrifuge) quench->precipitate analyze Analyze Supernatant (LC-MS/MS) precipitate->analyze calculate Calculate t1/2 and Clint analyze->calculate G cluster_pathway p53-MDM2 Signaling p53 p53 (Tumor Suppressor) mdm2 MDM2 p53->mdm2 Induces expression apoptosis Cell Cycle Arrest & Apoptosis p53->apoptosis Induces mdm2->p53 Inhibits & promotes degradation spiro_inhibitor Spiro-oxindole Inhibitor spiro_inhibitor->mdm2 Blocks interaction with p53 G cluster_pathway MCHR1 Signaling mch MCH mchr1 MCHR1 mch->mchr1 Binds & Activates g_protein Gαi / Gαq mchr1->g_protein Activates azd1979 AZD1979 (Spirocyclic Antagonist) azd1979->mchr1 Blocks Binding downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) g_protein->downstream Modulates effects ↑ Food Intake ↓ Energy Expenditure downstream->effects Leads to

References

Application Notes and Protocols: Synthesis of 7-Azaspiro[3.5]nonane from Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Azaspiro[3.5]nonane, a valuable scaffold in medicinal chemistry, starting from Spiro[3.5]nonan-7-one. The primary method described is a direct reductive amination, a robust and widely utilized transformation for the synthesis of amines from ketones. These application notes also highlight the significance of the 7-azaspiro[3.5]nonane core, particularly in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.

Introduction

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern drug discovery due to its conformational rigidity and three-dimensional character.[1] This unique spirocyclic system, which features a piperidine ring fused to a cyclobutane ring, allows for precise spatial orientation of substituents, enabling the development of potent and selective modulators of various biological targets.[2] A significant application of this scaffold is in the design of GPR119 agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, and its activation enhances glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[3][4] This dual mechanism of action makes GPR119 an attractive therapeutic target for metabolic disorders.[5][6]

The synthesis of 7-Azaspiro[3.5]nonane from the readily available this compound can be efficiently achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Synthetic Pathway

The conversion of this compound to 7-Azaspiro[3.5]nonane is proposed to proceed via a direct reductive amination. This method is advantageous due to its operational simplicity and the avoidance of isolating the potentially unstable imine intermediate.

Synthesis_Pathway cluster_conditions Reaction Conditions start This compound intermediate Imine Intermediate start->intermediate NH4OAc product 7-Azaspiro[3.5]nonane intermediate->product NaBH3CN reagents NH4OAc, NaBH3CN Methanol (MeOH)

Caption: Synthetic route from this compound to 7-Azaspiro[3.5]nonane.

Experimental Protocols

Protocol 1: Synthesis of 7-Azaspiro[3.5]nonane via Reductive Amination

This protocol details the direct reductive amination of this compound using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with 1 M NaOH solution to a pH of >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-Azaspiro[3.5]nonane as a free base.

  • For purification and stable storage, the hydrochloride salt can be prepared by dissolving the crude product in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 7-Azaspiro[3.5]nonane hydrochloride as a white solid.

Data Presentation

The following tables represent hypothetical characterization data for the synthesis of 7-Azaspiro[3.5]nonane.

Table 1: Reaction Parameters and Yields

ParameterValue
Starting MaterialThis compound
Product7-Azaspiro[3.5]nonane HCl
Scale5.0 g
Yield (crude free base)~85%
Yield (purified HCl salt)~75%
Purity (by HPLC)>98%

Table 2: Spectroscopic Data for 7-Azaspiro[3.5]nonane

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 2.8-3.0 (m, 4H), 1.7-1.9 (m, 8H), 1.5-1.7 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz)δ 50.1, 47.0, 36.7, 34.7, 21.7
MS (ESI+) m/z 126.1 ([M+H]⁺)

Application in Drug Discovery: GPR119 Agonism

7-Azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists. The activation of GPR119 in pancreatic β-cells and intestinal L-cells triggers a signaling cascade that ultimately leads to improved glucose homeostasis.

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis of Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 binds

Caption: GPR119 signaling cascade upon agonist binding.

Upon binding of a 7-azaspiro[3.5]nonane-based agonist, GPR119 activates the Gαs protein subunit.[4] This initiates a downstream signaling cascade, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[4]

Experimental Workflow

The overall workflow from synthesis to biological evaluation of 7-azaspiro[3.5]nonane derivatives is a multi-step process.

Workflow Start Start: This compound Synthesis Reductive Amination Start->Synthesis Purification Purification (e.g., Crystallization as HCl salt) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Derivatization N-Functionalization Characterization->Derivatization Screening In Vitro Screening (e.g., GPR119 agonist assay) Derivatization->Screening End Lead Compound Identification Screening->End

Caption: Workflow for synthesis and evaluation of 7-azaspiro[3.5]nonane derivatives.

This workflow outlines the key stages, from the initial synthesis and purification of the core scaffold to its subsequent functionalization and biological screening to identify lead compounds for drug development programs.

References

Application Note: A Detailed Protocol for the Reduction of Spiro[3.5]nonan-7-one to Spiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental procedure for the reduction of the spirocyclic ketone, Spiro[3.5]nonan-7-one, to its corresponding secondary alcohol, Spiro[3.5]nonan-7-ol, using sodium borohydride. The protocol details the reaction setup, execution, work-up, and purification steps. Expected outcomes, including yield and predicted stereoselectivity, are summarized. Additionally, a graphical representation of the experimental workflow is provided for clarity.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The reduction of spirocyclic ketones to their corresponding alcohols is a fundamental transformation that introduces a chiral center, providing a valuable starting point for the synthesis of more complex and stereochemically defined molecules. This application note outlines a standard laboratory procedure for the reduction of this compound, a representative spirocyclic ketone.

Reaction Scheme

The reduction of this compound with sodium borohydride (NaBH₄) in a protic solvent such as methanol proceeds as follows:

The reaction yields a mixture of two diastereomers: cis-Spiro[3.5]nonan-7-ol and trans-Spiro[3.5]nonan-7-ol. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon. Generally, for unhindered cyclic ketones, equatorial attack of the hydride is favored, leading to the axial alcohol as the major product. However, in spirocyclic systems, the steric hindrance of the spiro-fused ring can influence the trajectory of the nucleophilic attack. For this compound, it is predicted that the hydride will preferentially attack from the less sterically hindered face, leading to a predominance of one diastereomer. Based on steric considerations of the cyclobutane ring, the formation of the trans isomer (where the hydroxyl group is axial) is anticipated to be the major product.

Experimental Protocol

3.1. Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH), anhydrous

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂), ACS grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution (for quenching, optional)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

3.2. Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g) in anhydrous methanol (e.g., 25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.2 to 1.5 molar equivalents relative to the ketone) to the cooled solution in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting ketone should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (e.g., 20 mL) to decompose any unreacted sodium borohydride. Alternatively, for a more controlled quench, a few drops of 1 M HCl can be added until the effervescence ceases, followed by the addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers and any remaining impurities.

Data Presentation

The following table summarizes the key quantitative data for this experimental procedure.

ParameterValueNotes
Reactants
This compound1.0 g (7.24 mmol)
Sodium Borohydride~0.33 g (8.68 mmol)1.2 equivalents
Methanol25 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitored by TLC
Product
Spiro[3.5]nonan-7-olA mixture of cis and trans diastereomers
Expected Yield 85-95% (crude)Yield may vary based on reaction scale and purification method.
Predicted Diastereomeric Ratio (trans:cis) ~3:1 to 5:1The trans isomer (axial -OH) is predicted to be the major product due to less steric hindrance for equatorial hydride attack. This ratio is an estimate and should be confirmed experimentally (e.g., by NMR).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at 0 °C then Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete remove_methanol Remove Methanol quench->remove_methanol extract Extract with CH₂Cl₂ remove_methanol->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography (Optional) concentrate->purify end End: Spiro[3.5]nonan-7-ol concentrate->end purify->end

Caption: Experimental workflow for the reduction of this compound.

Application Notes and Protocols: The Spiro[3.5]nonane Scaffold in the Development of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The rigid nature of the spirocyclic core orients substituents in precise spatial arrangements, facilitating optimal interactions with biological targets. Among these scaffolds, the spiro[3.5]nonane framework, which features a cyclobutane ring fused to a cyclohexane ring through a single shared carbon, represents a valuable starting point for the synthesis of diverse compound libraries. While direct therapeutic applications of Spiro[3.5]nonan-7-one are not extensively documented, its derivatives and analogues have shown significant promise in the development of novel bioactive molecules, particularly as agents targeting G protein-coupled receptors (GPCRs) and protein kinases.

This document provides an overview of the application of the spiro[3.5]nonane scaffold and its derivatives in the development of bioactive molecules, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

I. Application Note: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes

The 7-azaspiro[3.5]nonane scaffold, a close analogue of this compound, has been successfully utilized in the creation of potent agonists for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising therapeutic target for type 2 diabetes.[1] The rigid spirocyclic core of 7-azaspiro[3.5]nonane helps to optimally position the interacting moieties for binding to the GPR119 receptor, thereby enhancing potency and efficacy.[1]

Quantitative Data: In Vitro Activity of a Key 7-Azaspiro[3.5]nonane Derivative

A series of 7-azaspiro[3.5]nonane derivatives were synthesized and assessed for their ability to activate the GPR119 receptor. The potency of these compounds was quantified by their half-maximal effective concentration (EC50).

Compound IDGPR119 EC50 (nM)Reference
54g2.5Matsuda et al., Bioorg. Med. Chem. 2018[2]
Signaling Pathway: GPR119-Mediated Glucose Homeostasis

The following diagram illustrates the signaling pathway activated by GPR119 agonists.

GPR119_Pathway cluster_agonist 7-Azaspiro[3.5]nonane Agonist cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist Compound 54g GPR119 GPR119 Agonist->GPR119 binds & activates AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1 Synthesis_Workflow Start Starting Materials (e.g., piperidine derivatives, aryl halides) Step1 Step 1: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Step1 Step2 Step 2: Deprotection Step1->Step2 Step3 Step 3: N-capping Group Introduction Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Final Final 7-Azaspiro[3.5]nonane Derivative Purification->Final EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization SPP10 SPP10 SPP10->EGFR inhibits Apoptosis Apoptosis SPP10->Apoptosis induces Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation SPP_Synthesis_Workflow Start α,β-Alkynic Ketones Step1 Conjugate Addition (with 1-ethynylcyclohexylamine) Start->Step1 Intermediate1 N-propargylic β-enaminones Step1->Intermediate1 Step2 Sonogashira Cross-Coupling (with aryl iodides) Intermediate1->Step2 Intermediate2 Internal alkyne-tethered N-propargylic β-enaminones Step2->Intermediate2 Step3 Further Reactions Intermediate2->Step3 Final Spiro-pyrrolopyridazine Derivatives Step3->Final

References

Application of Spiro Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro compounds, characterized by their unique three-dimensional architecture where two rings are connected by a single common atom, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent rigidity and novel chemical space offer significant advantages in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of spiro-based therapeutics, with a focus on their application in oncology and infectious diseases.

I. Therapeutic Applications of Spiro Compounds

Spirocyclic scaffolds have demonstrated significant potential across various therapeutic areas. Their ability to present substituents in precise spatial orientations allows for high-affinity interactions with biological targets.

Anticancer Agents

A prominent application of spiro compounds is in the development of novel anticancer agents.[4] Spirooxindoles, in particular, have been extensively investigated as inhibitors of critical cancer-related targets.[5]

  • MDM2-p53 Interaction Inhibitors: The interaction between MDM2 and the tumor suppressor protein p53 is a key target in oncology. Spirooxindoles have been designed to mimic the key interactions of p53, thereby disrupting the MDM2-p53 complex, stabilizing p53, and inducing apoptosis in cancer cells.[6][7]

  • Kinase Inhibitors: Spiro compounds have been developed as potent inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8]

Antimalarial Agents

Spiroindolones represent a novel and potent class of antimalarial drugs.[9] The clinical candidate cipargamin (NITD609) is a prime example, demonstrating rapid parasite clearance.[10] These compounds act via a novel mechanism, inhibiting the Plasmodium falciparum cation-transporting ATPase PfATP4, which is crucial for maintaining sodium ion homeostasis in the parasite.[11][12]

II. Quantitative Data of Bioactive Spiro Compounds

The following tables summarize the in vitro activity of representative spiro compounds against various biological targets and cancer cell lines.

Table 1: Spiro Compounds as Anticancer Agents

Compound ClassSpecific Compound/AnalogTargetCell LineIC50 (µM)Reference
SpirooxindoleMI-888MDM2-p53-Ki = 0.44 nM[13]
SpirooxindoleCompound 7dMDM2MDA-MB-2313.797[14]
SpirooxindoleCompound 4dMDM2-p53HCT-116-[7]
Pyrrolidinyl-spirooxindoleCompound 5gEGFR/CDK2MCF-72.8[8]
Pyrrolidinyl-spirooxindoleCompound 5lEGFR/CDK2MCF-73.4[8]
Pyrrolidinyl-spirooxindoleCompound 5oEGFR/CDK2MCF-74.12[8]
Spiro[cyclopropane-1,3'-indolin]-2'-oneCompound 6b-DU-145<20[15]
Spiro[cyclopropane-1,3'-indolin]-2'-oneCompound 6u-DU-145<20[15]

Table 2: Spiro Compounds as Antimalarial Agents

Compound ClassSpecific CompoundTargetStrainIC50 (nM)Reference
SpiroindoloneCipargamin (NITD609)PfATP4P. falciparum~1
Spirotetrahydro β-carbolineRacemic spiroazepineindole (1)-P. falciparum90
Spirotetrahydro β-carbolineCompound 20a-P. falciparum0.2

III. Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of spiro compounds.

Synthesis of Spirooxindole Derivatives (General Protocol)

This protocol describes a one-pot, three-component [3+2] cycloaddition reaction for the synthesis of pyrrolidine- and pyrrolizidine-substituted spirooxindoles, which are frequently evaluated for anticancer activity.[10][16]

Materials:

  • Isatin derivative (1.0 mmol)

  • Sarcosine or L-proline (1.0 mmol)

  • Appropriate dipolarophile (e.g., chalcone) (1.0 mmol)

  • Methanol (5 mL)

  • Ice-cold water

  • Hexane

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plate

  • Column chromatography setup

Procedure:

  • To a 25 mL round-bottom flask, add the isatin derivative (1.0 mmol), sarcosine or L-proline (1.0 mmol), and the dipolarophile (1.0 mmol).

  • Add 5 mL of methanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • A solid precipitate will form. Filter the solid and wash it with cold water.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (e.g., 80:20 v/v) solvent system to obtain the pure spirooxindole derivative.[10]

  • Characterize the final compound using spectroscopic methods (IR, 1H NMR, 13C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used for screening the cytotoxic potential of anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well microplate

  • Test spiro compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the spiro compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] This is crucial for determining if a compound induces cell cycle arrest.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test spiro compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with the spiro compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[4]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[17]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.[17]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

IV. Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts in the application of spiro compounds in medicinal chemistry.

MDM2_p53_Inhibition cluster_normal Normal Cell Function cluster_cancer Cancer Cell with Spiro Compound p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binds proteasome Proteasome p53_n->proteasome Targeted for apoptosis_n Apoptosis p53_n->apoptosis_n Induces mdm2_n->p53_n Ubiquitinates ub Ubiquitin ub->mdm2_n degradation Degradation proteasome->degradation p53_c p53 (stabilized) apoptosis_c Apoptosis p53_c->apoptosis_c Induces mdm2_c MDM2 mdm2_c->p53_c Binding Blocked spiro Spiro-oxindole Inhibitor spiro->mdm2_c Inhibits Interaction

Caption: Inhibition of the MDM2-p53 interaction by a spirooxindole compound.

anticancer_screening_workflow start Spiro Compound Library primary_screen Primary Screening (e.g., MTT Assay on Cancer Cell Line) start->primary_screen hit_selection Hit Identification (IC50 < Threshold) primary_screen->hit_selection hit_selection->start Inactive secondary_assay Secondary Assays hit_selection->secondary_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_assay->cell_cycle apoptosis Apoptosis Assay secondary_assay->apoptosis target_id Target Identification/ Validation secondary_assay->target_id lead_opt Lead Optimization (SAR Studies) target_id->lead_opt PfATP4_Inhibition cluster_parasite Plasmodium falciparum cluster_inhibition Inhibition by Spiroindolone Na_out High Na+ (extracellular) Na_in Low Na+ (intracellular) PfATP4 PfATP4 (Na+ pump) Na_in->PfATP4 PfATP4->Na_out Na+ Efflux ADP ADP + Pi PfATP4->ADP homeostasis Na+ Homeostasis PfATP4->homeostasis disruption Na+ Homeostasis Disruption PfATP4->disruption ATP ATP ATP->PfATP4 spiroindolone Spiroindolone (e.g., NITD609) spiroindolone->PfATP4 Inhibits death Parasite Death disruption->death

References

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Spiro[3.5]nonan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in synthetically prepared this compound can include unreacted starting materials, residual solvents, and by-products from the specific synthetic route employed. Depending on the synthesis, potential by-products may include isomers or products of side reactions. Aldehydic impurities can also sometimes be present in ketone streams.

Q2: What is the physical state and appearance of pure this compound?

A2: this compound is expected to be a liquid at room temperature. Its calculated molecular weight is 138.21 g/mol .[1]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Distillation: Best for separating volatile impurities or for large-scale purification if the compound is thermally stable.

  • Column Chromatography: Highly effective for removing impurities with different polarities from the target compound.

  • Recrystallization: Only applicable if this compound can be solidified at low temperatures and a suitable solvent is found.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to track the separation of components during column chromatography.

  • Gas Chromatography (GC): Provides quantitative information on the purity and can detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

Troubleshooting Guides

Distillation Issues
Issue Potential Cause(s) Recommended Actions
Bumping or uneven boiling - Superheating of the liquid. - Lack of boiling chips or inadequate stirring.- Use fresh boiling chips or a magnetic stirrer. - Ensure even heating with a heating mantle and sand bath.
Product not distilling - Boiling point is higher than the temperature reached. - Vacuum is not low enough.- Increase the heating mantle temperature gradually. - Check the vacuum pump and all connections for leaks. - Consider vacuum distillation for high-boiling compounds.
Poor separation of impurities - Boiling points of the product and impurities are too close. - Inefficient distillation column.- Use a fractional distillation column with a suitable packing material. - Optimize the reflux ratio during fractional distillation.
Product decomposition - The compound is thermally unstable at its boiling point.- Use vacuum distillation to lower the boiling point. - Purify using a non-thermal method like column chromatography.
Column Chromatography Issues
Issue Potential Cause(s) Recommended Actions
Poor separation of spots on TLC - Inappropriate solvent system (eluent).- Perform a systematic solvent screen to find an eluent system that gives good separation of the desired product from impurities (target Rf of 0.2-0.4).
Cracked or channeled chromatography column - Improper packing of the stationary phase (silica gel or alumina).- Repack the column carefully, ensuring the stationary phase is settled evenly without any air bubbles.
Product elutes too quickly or too slowly - Eluent polarity is too high or too low.- Adjust the polarity of the eluent. Increase polarity to elute compounds faster, decrease polarity for slower elution.
Tailing of spots - Compound is too polar for the stationary phase. - Sample is overloaded. - Acidic or basic nature of the compound.- Use a more polar eluent system. - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).
Recrystallization Issues
Issue Potential Cause(s) Recommended Actions
Compound does not dissolve - Incorrect solvent choice.- Select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
"Oiling out" instead of crystallization - Solution is supersaturated. - Cooling is too rapid. - High level of impurities.- Add a small amount of additional hot solvent and allow the solution to cool more slowly. - Pre-purify the compound by another method to remove significant impurities.
No crystals form upon cooling - Solution is not saturated. - Nucleation is not initiated.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of pure product - The compound has some solubility in the cold solvent. - Too much solvent was used for washing.- Cool the solution in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Vacuum Distillation

This is a general procedure for the purification of a high-boiling point liquid.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distilling flask with a magnetic stir bar or boiling chips.

  • Evacuation: Close the system and slowly apply vacuum.

  • Heating: Begin heating the distilling flask gently and evenly using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography
  • Column Preparation: Pack a glass column with silica gel or alumina as the stationary phase using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization (if applicable)

This protocol is for a compound that is solid at or below room temperature.

  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Purity Check (TLC, GC) Crude->Analysis1 Distillation Vacuum Distillation Analysis1->Distillation Volatile Impurities Chromatography Column Chromatography Analysis1->Chromatography Polar Impurities Recrystallization Recrystallization (if solid) Analysis1->Recrystallization Crystallizable Analysis2 Purity Check Distillation->Analysis2 Chromatography->Analysis2 Recrystallization->Analysis2 PureProduct Pure this compound Analysis2->PureProduct >95% Purity

Caption: General experimental workflow for the purification of this compound.

Caption: A logical troubleshooting workflow for purification issues of this compound.

References

Identifying and minimizing side products in Spiro[3.5]nonan-7-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[3.5]nonan-7-one. The content is structured in a question-and-answer format to directly address common challenges, with a focus on identifying and minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and logical synthetic approach to this compound is a variation of the Robinson annulation. This method involves a tandem Michael addition and an intramolecular aldol condensation. A plausible route starts with the reaction of a cyclobutanone derivative with an appropriate Michael acceptor, such as methyl vinyl ketone, or by reacting a suitable precursor like diethyl acetonedicarboxylate with a cyclobutane-containing reagent. While less common for this specific target, other general methods for spirocycle synthesis include [2+2] cycloadditions and intramolecular alkylations.

Q2: What are the most common side products observed during the synthesis of this compound via a Robinson Annulation approach?

A2: The primary side products in a Robinson annulation-type synthesis of this compound typically arise from competing reaction pathways and the reactivity of the intermediates. These can include:

  • Michael Addition Adduct: The initial product of the Michael addition may not proceed to the intramolecular aldol condensation, leading to an open-chain diketone as a significant impurity.

  • Self-Condensation Products: The starting materials or intermediates, particularly if they possess multiple enolizable protons, can undergo self-condensation reactions. For example, methyl vinyl ketone is prone to polymerization under basic conditions.

  • Double Alkylation Products: The enolate of the starting ketone may react with more than one equivalent of the Michael acceptor, leading to a di-alkylated side product.

  • Alternative Aldol Condensation Products: If the intermediate diketone has multiple possible enolization sites, different intramolecular aldol condensations can occur, potentially leading to the formation of regioisomeric spirocyclic ketones or bridged bicyclic compounds, though these are generally less favored than the formation of a six-membered ring.

  • Dehydration Products of Aldol Adducts: Incomplete dehydration of the initial aldol addition product can leave a β-hydroxy ketone as a side product.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction conditions:

  • Temperature Control: Lower temperatures during the Michael addition can help to reduce the rate of competing side reactions, such as the polymerization of methyl vinyl ketone.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the relative rates of the desired reactions. For instance, using a non-nucleophilic base can help prevent side reactions involving the base itself. The polarity of the solvent can also affect the stability of the intermediates and transition states.

  • Stoichiometry of Reactants: Careful control of the stoichiometry of the reactants is crucial to avoid side reactions like double alkylation. Slowly adding the Michael acceptor to the reaction mixture can help to maintain a low concentration of the acceptor and reduce the likelihood of multiple additions.

  • Use of Precursors for Michael Acceptors: To avoid the polymerization of volatile and reactive Michael acceptors like methyl vinyl ketone, precursors such as β-chloroketones can be used, which generate the α,β-unsaturated ketone in situ.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of this compound from the reaction mixture typically involves a combination of techniques:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is the first step to separate the product from inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired spiroketone from structurally similar side products and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: If the product and byproducts have sufficiently different boiling points and are thermally stable, distillation under reduced pressure can be an effective purification method, particularly for larger scale preparations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Michael addition. 2. Failure of intramolecular aldol condensation. 3. Decomposition of starting materials or product. 4. Incorrect reaction conditions (temperature, base, solvent).1. Monitor the reaction by TLC or GC-MS to confirm the consumption of starting materials and formation of the Michael adduct. 2. After the Michael addition is complete, ensure conditions are suitable for the aldol condensation (e.g., appropriate temperature, sufficient reaction time). 3. Check the stability of your starting materials and product under the reaction conditions. Consider running the reaction at a lower temperature. 4. Systematically vary the base, solvent, and temperature to find the optimal conditions for your specific substrate.
High Proportion of Michael Adduct Side Product The rate of the intramolecular aldol condensation is significantly slower than the Michael addition.After the Michael addition is complete (as determined by reaction monitoring), consider increasing the reaction temperature or adding a stronger base to promote the cyclization.
Presence of Polymerized Michael Acceptor The Michael acceptor (e.g., methyl vinyl ketone) is polymerizing under the reaction conditions.Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. Alternatively, use a precursor that generates the Michael acceptor in situ. Running the reaction at a lower temperature can also help.
Formation of Multiple Products 1. Competing aldol condensation pathways. 2. Formation of regioisomers. 3. Presence of impurities in starting materials.1. The formation of five- and six-membered rings is generally favored in intramolecular aldol condensations. If other ring sizes are possible, careful selection of the base and reaction temperature may favor the desired product. 2. If regioisomers are formed, they can often be separated by column chromatography. 3. Ensure the purity of all starting materials before beginning the synthesis.

Experimental Protocols

Synthesis of Spiro[3.5]nonane-6,8-dione (A close analog and potential precursor route to this compound)

This protocol is adapted from a patented procedure for a closely related compound and can serve as a starting point for the synthesis of this compound with appropriate modifications.

Step 1: Michael Addition

  • To a slurry of potassium carbonate (K₂CO₃) in a suitable solvent such as THF, add diethyl acetonedicarboxylate and a cyclobutane-based Michael acceptor (e.g., an α,β-unsaturated ester derived from cyclobutanone) dropwise at room temperature (20-30 °C).

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of sodium ethoxide (NaOEt) in ethanol dropwise, ensuring the temperature remains below 40 °C.

  • Reflux the mixture for 3 hours.

Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

  • To the reaction mixture from Step 1, slowly add an aqueous solution of potassium hydroxide (KOH).

  • Reflux the mixture for an additional 5 hours.

  • Remove the organic solvent under reduced pressure.

  • Wash the resulting aqueous phase with a non-polar solvent like MTBE.

  • Heat the aqueous phase to 50-60 °C and add concentrated HCl dropwise to adjust the pH to 2.5-3.0.

  • Stir for 1 hour at this temperature, then cool to room temperature.

  • Add water and extract the product with an organic solvent (e.g., MTBE).

  • Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield the crude product, which can then be purified by chromatography or crystallization.

Visualizations

Reaction_Pathway General Reaction Pathway for this compound Synthesis cluster_start Starting Materials Cyclobutanone_Derivative Cyclobutanone Derivative Michael_Adduct Michael Adduct (Diketone Intermediate) Cyclobutanone_Derivative->Michael_Adduct Michael Addition (Base Catalyzed) Michael_Acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) Michael_Acceptor->Michael_Adduct Aldol_Adduct Aldol Addition Product (β-Hydroxy Ketone) Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Final_Product This compound Aldol_Adduct->Final_Product Dehydration

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Michael Check for Michael Adduct (TLC, GC-MS) Start->Check_Michael Adduct_Present Michael Adduct Present? Check_Michael->Adduct_Present Optimize_Aldol Optimize Aldol Condensation: - Increase Temperature - Stronger Base - Longer Reaction Time Adduct_Present->Optimize_Aldol Yes Optimize_Michael Optimize Michael Addition: - Lower Temperature - Slower Addition of Acceptor - Change Base/Solvent Adduct_Present->Optimize_Michael No End Improved Yield Optimize_Aldol->End Check_Purity Check Starting Material Purity Optimize_Michael->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Purify_Reagents->End

Caption: A troubleshooting workflow for addressing low product yield.

Side_Products Relationship Between Reaction Conditions and Side Products cluster_conditions Reaction Conditions cluster_products Side Products High_Temp High Temperature Polymerization Polymerization of Michael Acceptor High_Temp->Polymerization Promotes High_Acceptor_Conc High Michael Acceptor Concentration High_Acceptor_Conc->Polymerization Leads to Double_Alkylation Double Alkylation High_Acceptor_Conc->Double_Alkylation Favors Wrong_Base Incorrect Base/Solvent Other_Condensations Other Condensation Products Wrong_Base->Other_Condensations Can Lead to

Caption: Logical relationships between reaction conditions and side product formation.

Common impurities in commercial Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding common impurities found in commercial batches of Spiro[3.5]nonan-7-one. Understanding and identifying these impurities is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

Commercially available this compound may contain several types of impurities stemming from the synthetic route and storage conditions. These can be broadly categorized as:

  • Starting Material Residues: Unreacted precursors from the synthesis process.

  • Reaction Byproducts: Unwanted molecules formed during the synthesis.

  • Degradation Products: Impurities formed by the breakdown of this compound over time or due to improper storage.

A summary of potential common impurities is provided in the table below.

Q2: I am observing unexpected peaks in my analytical data (GC-MS, NMR). How can I identify the potential impurities?

Unexpected peaks in your analytical data often indicate the presence of impurities. To identify them, consider the following:

  • Review the Synthesis Route: If known, the synthetic pathway can provide clues about potential byproducts. For instance, a common route to spiro[3.5]nonane structures involves the intramolecular cyclization of a cyclohexanone derivative. Incomplete cyclization could leave a linear ketone as an impurity.

  • Consider Degradation: Spiro ketones can be susceptible to degradation under certain conditions. Exposure to strong acids, bases, or oxidizing agents can lead to the formation of degradation products.

  • Mass Spectrometry (MS) Analysis: The mass-to-charge ratio (m/z) of the impurity peak in your GC-MS data can help determine its molecular weight, providing a crucial piece of information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the impure sample can reveal structural information about the contaminants.

Q3: My experimental results are inconsistent. Could impurities in this compound be the cause?

Yes, impurities can significantly impact experimental outcomes. Even small amounts of contaminants can:

  • Interfere with reactions, leading to lower yields or the formation of unintended side products.

  • Affect biological assays by exhibiting their own activity or inhibiting the desired interaction.

  • Lead to erroneous analytical results.

If you are experiencing inconsistent results, it is highly recommended to verify the purity of your this compound batch.

Troubleshooting Guide

This section addresses specific issues that may arise due to impurities in this compound.

Issue 1: Presence of a peak with a molecular weight corresponding to a cyclohexanone derivative.

  • Potential Cause: This is likely due to the presence of unreacted starting materials or byproducts from the synthesis. A common synthetic approach to the spiro[3.5]nonane framework involves cyclohexanone derivatives.

  • Recommended Action:

    • Confirm the identity of the impurity using reference standards if available.

    • Purify the this compound using techniques such as column chromatography or distillation to remove the residual starting material.

Issue 2: Observation of olefinic impurities in the sample.

  • Potential Cause: A patent for the synthesis of a related compound, 7-oxo-2-azaspiro[3.5]nonane, mentions "transitional reduction olefin impurities" as potential byproducts.[1] This suggests that similar olefinic impurities could be present in this compound.

  • Recommended Action:

    • Characterize the olefinic impurity using techniques like GC-MS and NMR.

    • Purification via column chromatography on silica gel can be effective in separating non-polar olefinic impurities from the more polar ketone.

Issue 3: Gradual appearance of new, unidentified peaks in the analytical data of a stored sample.

  • Potential Cause: This indicates that your sample of this compound may be degrading over time. Ketones can be susceptible to oxidation or other degradation pathways, especially if exposed to air, light, or extreme temperatures.

  • Recommended Action:

    • Store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

    • Perform forced degradation studies (see Experimental Protocols) to intentionally degrade the compound and identify potential degradation products. This can help in the identification of the unknown peaks in your stored sample.

Data Presentation

The following table summarizes potential common impurities in commercial this compound, their likely sources, and their molecular weights.

Impurity TypePotential CompoundLikely SourceMolecular Weight ( g/mol )
Starting Material Residue CyclohexanoneIncomplete reaction during synthesis98.14
1-(Bromomethyl)cyclobutanolPrecursor in some synthetic routes165.04
Reaction Byproduct Isomeric Spiro[3.5]nonanonesNon-selective cyclization138.21
Olefinic byproductsSide reactions during synthesisVaries
Degradation Product Hydroxylated derivativesOxidation154.21
Ring-opened productsAcid/base catalyzed hydrolysisVaries

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a general method for assessing the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The percentage purity can be estimated based on the relative peak areas. Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).

Mandatory Visualization

Troubleshooting_Impurities Troubleshooting Logic for this compound Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Storage-Related Impurities Start Commercial this compound Sample CheckPurity Analyze Purity (GC-MS, NMR) Start->CheckPurity ImpurityDetected Impurity Detected? CheckPurity->ImpurityDetected IdentifySource Identify Potential Source ImpurityDetected->IdentifySource Yes Degradation Degradation Product (e.g., Oxidation, Hydrolysis) ImpurityDetected->Degradation Yes, appears over time End Sample is Pure ImpurityDetected->End No StartingMaterial Residual Starting Material (e.g., Cyclohexanone) IdentifySource->StartingMaterial Byproduct Reaction Byproduct (e.g., Isomers, Olefins) IdentifySource->Byproduct Purify Purify Sample (Chromatography, Distillation) StartingMaterial->Purify Byproduct->Purify ForcedDegradation Perform Forced Degradation Study Degradation->ForcedDegradation OptimizeStorage Optimize Storage Conditions (Inert atmosphere, cool, dark) Degradation->OptimizeStorage

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

References

Technical Support Center: Optimizing Spiro[3.5]nonan-7-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[3.5]nonan-7-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and related spiro ketones?

A1: While specific literature on the synthesis of this compound is not abundant, analogous spiro ketones are often synthesized via intramolecular cyclization reactions. For instance, spiro[4.4]nonan-1-one is classically prepared through the intramolecular cyclization of 1-(3-cyanopropyl)cyclopentanecarboxylic acid chloride.[1] Another prevalent method is the Dieckmann condensation of a suitably substituted adipic acid ester derivative.[1][2] A patent describes the synthesis of spiro[3.5]nonane-6,8-dione via a cyclization of cyclobutylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation.[3]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in spiro ketone syntheses can arise from several factors. Incomplete cyclization is a primary concern, often due to insufficient reaction time, inadequate temperature, or poor catalyst quality.[1] Side reactions, such as polymerization of starting materials or intermediates, can also significantly diminish the yield.[1] For reactions involving bases like potassium tert-butoxide, ensuring anhydrous conditions is critical, as the presence of moisture can consume the base and inhibit the reaction.

Q3: My final product is impure. What are the common byproducts?

A3: Common impurities include unreacted starting materials and intermediates from the cyclization step.[1] If a Dieckmann condensation route is employed, incomplete hydrolysis and decarboxylation can result in β-keto ester impurities.[1][2] In reductions of related spiro ketones to form alcohols, unreacted starting ketone can be a significant impurity.[4]

Q4: What are the recommended methods for purifying this compound?

A4: For spirocyclic compounds, a combination of purification techniques is often effective.[5] Fractional distillation under reduced pressure is useful for removing volatile impurities and unreacted starting materials.[1] Subsequently, column chromatography on silica gel is a common and effective method for separating the target ketone from byproducts with different polarities.[1][4] For final product purification, reverse-phase HPLC can also be employed.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Incomplete Cyclization Verify the quality of the catalyst (e.g., aluminum chloride, potassium tert-butoxide). Ensure anhydrous conditions are strictly maintained. The reaction may require a higher temperature or longer duration. Monitor reaction progress by TLC.[1][2]
Degraded Reagents Use fresh or properly stored reagents. For instance, potassium tert-butoxide and other strong bases can degrade upon exposure to air and moisture.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some cyclization reactions, like the Dieckmann condensation, may require heating (e.g., 60°C) to proceed efficiently.[2]
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like strong bases or Lewis acids.
Issue 2: Formation of Side Products
Potential Cause Recommended Solution(s)
Polymerization of Starting Material or Intermediate Maintain a dilute solution of the reactants. For reactions involving highly reactive intermediates like acid chlorides, add the solution slowly to the reaction mixture to control the reaction rate.[1]
Incomplete Hydrolysis and Decarboxylation (in Dieckmann Condensation routes) Ensure the hydrolysis step (e.g., with aqueous acid or base) is carried out for a sufficient duration and at an adequate temperature to ensure complete conversion. For example, decarboxylation of a related compound was achieved by heating at 120°C in a DMSO/water mixture.[2]
Formation of Diastereomers (in subsequent reduction steps) The reduction of the prochiral ketone can lead to diastereomeric alcohols. The choice of reducing agent and reaction temperature can influence diastereoselectivity.[4]

Experimental Protocols

General Protocol for Dieckmann Condensation and Decarboxylation (Adapted for this compound)

This protocol is adapted from the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core and can be conceptually applied to the synthesis of this compound with appropriate starting materials.[2]

1. Cyclization (Dieckmann Condensation):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the appropriate diester precursor in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide (e.g., 5.0 equivalents) in anhydrous THF to the diester solution.

  • Heat the reaction mixture to 60°C and stir for approximately 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully, for example, by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Decarboxylation:

  • Suspend the crude β-keto ester in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Heat the mixture to approximately 120°C for 4 hours.

  • Monitor the completion of the decarboxylation by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude this compound by column chromatography or distillation.

Visualizing the Workflow

A general workflow for the synthesis and purification of a spiro ketone is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification Precursors Diester Precursor Cyclization Dieckmann Condensation (e.g., K-tert-butoxide, THF, 60°C) Precursors->Cyclization Intermediate Crude β-Keto Ester Cyclization->Intermediate Decarboxylation Hydrolysis & Decarboxylation (e.g., DMSO/H2O, 120°C) Intermediate->Decarboxylation Crude_Product Crude this compound Decarboxylation->Crude_Product Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Chromatography Column Chromatography (Silica Gel) Distillation->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product G Start Low Yield Observed Check_Reaction TLC Analysis of Crude Reaction Mixture Start->Check_Reaction Starting_Material Predominantly Starting Material Check_Reaction->Starting_Material High SM Side_Products Multiple Side Products Check_Reaction->Side_Products Complex Mixture Desired_Product Desired Product Present Check_Reaction->Desired_Product Product Formed Action_Incomplete Incomplete Reaction: - Increase reaction time/temp - Check reagent quality - Ensure anhydrous conditions Starting_Material->Action_Incomplete Action_Side_Products Side Reactions: - Lower temperature - Use more dilute conditions - Slow reagent addition Side_Products->Action_Side_Products Action_Purification Purification Issue: - Optimize chromatography - Check distillation setup - Consider alternative purification Desired_Product->Action_Purification

References

Technical Support Center: Synthesis of Spiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of spiro[3.5]nonane derivatives. The content is structured in a question-and-answer format to directly address specific challenges that may arise during the transition from laboratory-scale to pilot-plant or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the spiro[3.5]nonane core, and what are their primary scalability concerns?

A1: Two prevalent routes for constructing the spiro[3.5]nonane skeleton are intramolecular alkylation and [2+2] cycloaddition reactions.

  • Intramolecular Alkylation: This method often involves the formation of an enolate from a cyclohexanone derivative, followed by alkylation with a 1,4-dihalobutane.[1] A primary scalability challenge is the use of strong, pyrophoric bases like lithium diisopropylamide (LDA) to generate the enolate.[1] Handling large quantities of LDA requires specialized equipment and stringent safety protocols to manage its reactivity with air and moisture.[2][3] Heat management during the exothermic enolate formation and quenching steps is also critical in large reactors.[4]

  • [2+2] Cycloaddition: Photochemical reactions, such as the Paternò-Büchi reaction, can be employed to form a spirocyclic oxetane intermediate from a cyclohexene derivative and a cyclobutanone precursor, which is then further processed.[4] A major scalability issue for photochemical reactions is achieving uniform light distribution throughout a large reaction volume, which can lead to inconsistent reaction rates and the formation of byproducts.[4]

Q2: We are observing a significant drop in yield for our spirocyclization reaction upon scaling up. What are the likely causes?

A2: A decrease in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. This is particularly problematic for fast, exothermic reactions. Computational Fluid Dynamics (CFD) modeling can be a useful tool to analyze and optimize mixing in large-scale reactors.[5][6]

  • Poor Heat Transfer: Exothermic reactions can be difficult to control in large vessels due to a lower surface-area-to-volume ratio, leading to temperature gradients and the formation of thermal degradation products.[4][7] Proper reactor design and the use of efficient cooling systems are crucial.

  • Reagent Addition Rate: The rate of addition of critical reagents, such as the base or alkylating agent, can significantly impact the reaction outcome. Slow and controlled addition is often necessary at a larger scale to maintain optimal reaction conditions.

Q3: What are some common side products and impurities that become more prevalent during the scale-up of spiro[3.5]nonane synthesis?

A3: As reaction volumes increase, certain side products and impurities may become more significant:

  • Polymeric Materials: In intramolecular alkylation reactions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts, especially at higher concentrations.

  • Diastereomers: If there are multiple stereocenters in the molecule, changes in reaction conditions during scale-up (e.g., temperature fluctuations) can alter the diastereomeric ratio of the product.[3]

  • Products of Over-reduction or Over-alkylation: In multi-step syntheses, incomplete conversion or over-reaction in one step can lead to a complex mixture of impurities that are difficult to separate in subsequent stages.

Q4: How can we effectively purify spiro[3.5]nonane derivatives at an industrial scale?

A4: The purification of spirocyclic compounds, which are often non-polar, can be challenging on a large scale.[2]

  • Crystallization: If the desired product is a solid with good crystalline properties, crystallization is often the most cost-effective and scalable purification method.

  • Chromatography: For non-polar compounds, normal-phase chromatography is a common choice.[8] However, scaling up column chromatography can be expensive and time-consuming. Techniques like stacked injections can improve throughput.[8] High-speed counter-current chromatography (HSCCC) is another option for separating complex mixtures without a solid stationary phase.[9]

  • Distillation: For volatile spiro[3.5]nonane derivatives, fractional distillation under reduced pressure can be an effective purification method.[2]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Alkylation on Scale-up

Question: Our intramolecular alkylation to form the spiro[3.5]nonane ring works well at the gram scale but gives a low yield at the kilogram scale. What should we investigate?

Answer:

Potential CauseRecommended Solution(s)
Inefficient Deprotonation - Ensure the quality and accurate titration of the LDA solution. - Optimize the addition rate and temperature of the cyclohexanone derivative to the LDA solution to ensure complete enolate formation. - Consider using an alternative, non-pyrophoric base if feasible for your substrate.
Intermolecular Side Reactions - Employ high-dilution conditions by adding the reactants slowly to a larger volume of solvent. - Optimize the reaction temperature to favor the intramolecular pathway.
Poor Temperature Control - Monitor the internal reaction temperature at multiple points within the reactor. - Ensure the reactor's cooling system is adequate for the exotherm of the reaction. - Model the heat transfer characteristics of your reactor to predict and control temperature profiles.[7]
Impure Starting Materials - Re-evaluate the purity of the cyclohexanone precursor and the 1,4-dihalobutane at the larger scale.
Issue 2: Inconsistent Stereoselectivity in Diastereoselective Reductions

Question: We are performing a diastereoselective reduction of a spiro[3.5]nonane-dione, and the diastereomeric ratio is inconsistent between batches at the pilot scale. How can we improve reproducibility?

Answer:

Potential CauseRecommended Solution(s)
Temperature Fluctuations - Implement strict temperature control during the addition of the reducing agent. Even small variations can impact stereoselectivity.[3] - Use a properly calibrated and responsive temperature probe.
Choice of Reducing Agent and Solvent - Re-evaluate the choice of reducing agent and solvent system for robustness at scale. Some systems are more sensitive to minor variations in conditions. - For high diastereoselectivity, consider a chelation-controlled reduction system.[2]
Mixing Inhomogeneity - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of the reducing agent.
Moisture Content - Strictly control the water content of the solvent and reagents, as this can affect the performance of many reducing agents.

Experimental Protocols

Key Experiment: Intramolecular Alkylation for Spiro[3.5]nonane Synthesis (Lab-Scale)

This protocol is based on the formation of the spiro[3.5]nonane core via intramolecular alkylation of a cyclohexanone enolate.[1]

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., THF)

  • 1,4-Dibromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Add cyclohexanone (1.0 equivalent), dissolved in anhydrous THF, dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Add 1,4-dibromobutane (1.0 equivalent) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield spiro[3.5]nonane.

Quantitative Data (Estimated for Lab-Scale): [1]

ParameterValue
Reactant Ratio (Cyclohexanone:LDA:1,4-Dibromobutane) 1 : 1.1 : 1
Temperature -78 °C to Room Temperature
Reaction Time 12-18 hours
Yield 40-60%

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist (e.g., 7-Azaspiro[3.5]nonane derivative) Agonist->GPR119 binds Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Troubleshooting_Yield_Scaleup Start Low Yield on Scale-up Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Heat_Transfer Assess Heat Transfer Check_Mixing->Check_Heat_Transfer Adequate Improve_Mixing Optimize Stirrer Speed/Design Use Baffles Consider CFD Modeling Check_Mixing->Improve_Mixing Poor Check_Reagent_Addition Review Reagent Addition Protocol Check_Heat_Transfer->Check_Reagent_Addition Sufficient Improve_Heat_Transfer Enhance Cooling Capacity Optimize Jacket Temperature Model Reactor Thermal Profile Check_Heat_Transfer->Improve_Heat_Transfer Inadequate Check_Purity Analyze Starting Material Purity Check_Reagent_Addition->Check_Purity Controlled Optimize_Addition Slow Down Addition Rate Use Dosing Pump Dilute Reagent Check_Reagent_Addition->Optimize_Addition Too Fast Purify_Materials Re-purify Starting Materials Implement Stricter QC Check_Purity->Purify_Materials Low Success Yield Improved Check_Purity->Success High Improve_Mixing->Success Improve_Heat_Transfer->Success Optimize_Addition->Success Purify_Materials->Success

Decision tree for troubleshooting low yield on scale-up.

Experimental_Workflow_Spiro_Core cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Dry_Glassware Use Flame-Dried Glassware Inert_Atmosphere->Dry_Glassware Reagent_Prep Prepare Anhydrous Reagents and Solvents Dry_Glassware->Reagent_Prep Enolate_Formation Enolate Formation (Cyclohexanone + LDA at -78°C) Reagent_Prep->Enolate_Formation Alkylation Intramolecular Alkylation (Add 1,4-Dihalobutane, Warm to RT) Enolate_Formation->Alkylation Quench Reaction Quench (e.g., aq. NH4Cl) Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Vacuum Distillation) Concentration->Purification

Experimental workflow for spiro[3.5]nonane core synthesis.

References

Troubleshooting unexpected reactivity of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiro[3.5]nonan-7-one

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical and physical properties of this compound?

A1: this compound is a spirocyclic ketone with a unique three-dimensional structure.[1] Its fundamental properties are summarized in the table below.[2]

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
IUPAC Name This compound
CAS Number 31058-02-3
SMILES C1CC2(C1)CCC(=O)CC2
Appearance Typically a liquid or low-melting solid
InChIKey YNMVUESBVUUFDF-UHFFFAOYSA-N

Q2: What are the primary safety hazards associated with this compound?

A2: According to GHS classifications, this compound is considered a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions involving this compound.

Issue 1: Low Yield or Incomplete Conversion in Ketone Reduction

Q: I am attempting to reduce this compound to Spiro[3.5]nonan-7-ol using a hydride reagent, but I am observing low yields and significant unreacted starting material. What could be the cause?

A: Low conversion in hydride reductions can stem from several factors. The reactivity of the reducing agent and the reaction conditions are critical.

  • Reagent Activity: The reducing agent may have degraded. Sodium borohydride (NaBH₄) can decompose in the presence of moisture, while Lithium aluminum hydride (LiAlH₄) is extremely sensitive to air and moisture.[3]

  • Insufficient Reagent: The stoichiometry of the reducing agent may be insufficient to fully convert the ketone.

  • Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. The reaction may not have reached completion in the allotted time.[3]

Suggested Solutions:

  • Use Fresh Reagent: Always use a freshly opened container of the hydride reagent or a properly stored one.

  • Increase Reagent Stoichiometry: Increase the molar equivalents of the hydride reagent. A slight excess (e.g., 1.5 to 2.0 equivalents) is often used to drive the reaction to completion.

  • Optimize Temperature and Time: If using a mild reducing agent like NaBH₄, try increasing the reaction time or allowing the reaction to slowly warm to room temperature after the initial addition at 0 °C.[4]

  • Switch to a Stronger Reagent: If NaBH₄ proves ineffective, consider using a more powerful reducing agent like LiAlH₄. However, be aware that this may reduce other functional groups if present.[3]

Troubleshooting Workflow: Low Reduction Yield

start Low Yield or Incomplete Ketone Reduction check_reagent Check Hydride Reagent (e.g., NaBH₄, LiAlH₄) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions sub_reagent1 Is the reagent old or improperly stored? check_reagent->sub_reagent1 sub_conditions1 Was the reaction time adequate? check_conditions->sub_conditions1 sub_reagent2 Are molar equivalents sufficient (e.g., >1.1 eq)? sub_reagent1->sub_reagent2 No sol_reagent1 Use fresh, high-quality reagent. sub_reagent1->sol_reagent1 Yes sol_reagent2 Increase to 1.5-2.0 equivalents. sub_reagent2->sol_reagent2 No end_node Re-run Experiment sub_reagent2->end_node Yes sol_reagent1->end_node sol_reagent2->end_node sub_conditions2 Is the temperature optimal? sub_conditions1->sub_conditions2 Yes sol_conditions1 Increase reaction time and monitor via TLC/LC-MS. sub_conditions1->sol_conditions1 No sol_conditions2 Allow reaction to warm to RT or consider a stronger reagent. sub_conditions2->sol_conditions2 No sub_conditions2->end_node Yes sol_conditions1->end_node sol_conditions2->end_node

Caption: Troubleshooting logic for low-yield ketone reductions.

Issue 2: Unexpected Side Products in Enolate-Based Reactions

Q: I am trying to perform an alpha-alkylation on this compound, but my results show a mixture of products and low yield of the desired compound. What is causing this?

A: The formation of multiple products in enolate chemistry is often due to a lack of regioselectivity during deprotonation. This compound has two sets of alpha-protons (at the C6 and C8 positions), leading to two possible enolates.

  • Thermodynamic vs. Kinetic Control: The use of different bases, temperatures, and solvents can favor either the kinetic or thermodynamic enolate.

    • Kinetic Enolate: Formed faster by removing the less sterically hindered proton (likely at C8). This is favored by strong, bulky bases at low temperatures (e.g., LDA at -78 °C).

    • Thermodynamic Enolate: The more stable enolate, typically more substituted (at C6). This is favored by weaker bases at higher temperatures, allowing for equilibration (e.g., NaH or alkoxides at room temperature).

  • Over-alkylation: If the mono-alkylated product is deprotonated again, it can lead to di-alkylation.

Suggested Solutions:

  • Control Deprotonation: For kinetic control, use LDA in THF at -78 °C and add the electrophile at that temperature. For thermodynamic control, use a base like NaH in THF at a higher temperature.

  • Use a Directed Approach: If regioselectivity remains an issue, consider alternative strategies such as forming a silyl enol ether to isolate the desired enolate before reacting with an electrophile.

Enolate Formation Pathways

cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone This compound k_base Strong, Bulky Base (e.g., LDA, -78°C) ketone->k_base -H⁺ (less hindered) t_base Weaker Base (e.g., NaH, 25°C) ketone->t_base -H⁺ (more hindered) k_enolate Kinetic Enolate (Deprotonation at C8) k_base->k_enolate k_product C8-Alkylated Product k_enolate->k_product + Electrophile (E⁺) t_enolate Thermodynamic Enolate (Deprotonation at C6) t_base->t_enolate t_product C6-Alkylated Product t_enolate->t_product + Electrophile (E⁺)

Caption: Kinetic vs. thermodynamic enolate formation pathways.

Issue 3: Steric Hindrance in Nucleophilic Additions

Q: In a Wittig reaction with this compound, the reaction is sluggish and provides a low yield of the desired alkene. Why is this happening?

A: The spirocyclic nature of the molecule can cause significant steric hindrance around the carbonyl group. The cyclobutane ring adjacent to the cyclohexanone ring restricts access to the carbonyl carbon.

  • Bulky Nucleophiles: Large or sterically demanding nucleophiles, such as certain Wittig ylides or Grignard reagents, will have difficulty approaching the electrophilic carbon.

  • Reaction Conditions: Standard conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance.

Suggested Solutions:

  • Use Smaller Nucleophiles: If possible, switch to a less sterically demanding nucleophile. For example, in a Wittig reaction, use a smaller phosphonium ylide.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition.

  • Use a More Reactive Reagent: Consider alternative reactions that are less sensitive to steric hindrance, such as the Horner-Wadsworth-Emmons reaction, which often uses more reactive phosphonate carbanions.

  • Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) and monitor its progress by TLC or GC-MS.

Experimental Protocols

Protocol 1: Reduction of this compound to Spiro[3.5]nonan-7-ol

This protocol is a general method for the reduction of the ketone using sodium borohydride.[4]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3 hours. Monitor reaction completion using TLC.

  • Cool the flask back to 0 °C and slowly quench the reaction by adding deionized water.

  • Carefully add 1 M HCl dropwise to neutralize the mixture to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Spiro[3.5]nonan-7-ol.

Experimental Workflow: Ketone Reduction

start Start dissolve 1. Dissolve Ketone in Anhydrous MeOH start->dissolve cool 2. Cool to 0°C dissolve->cool add_nabh4 3. Add NaBH₄ (1.5 eq) in portions cool->add_nabh4 stir 4. Stir at 0°C (1h), then warm to RT (3h) add_nabh4->stir monitor 5. Monitor by TLC stir->monitor monitor->stir Incomplete quench 6. Quench with H₂O at 0°C monitor->quench Complete extract 7. Extract with Ethyl Acetate quench->extract purify 8. Dry, Concentrate, and Purify via Chromatography extract->purify end_node End: Pure Alcohol purify->end_node

Caption: Step-by-step workflow for ketone reduction.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for this compound

The following table presents hypothetical data for the reduction of this compound under different conditions to illustrate how reagent choice can influence outcomes.

Reagent (equivalents)SolventTemp (°C)Time (h)Conversion (%)Yield of Alcohol (%)
NaBH₄ (1.5)MeOH0 → RT49588
NaBH₄ (1.5)EtOH2529892
LiBH₄ (1.5)THF252>9995
LiAlH₄ (1.2)THF0 → RT3>9996

Note: This data is illustrative and actual results may vary based on substrate purity, reagent quality, and precise experimental conditions.

References

Navigating the Synthesis of Spiro[3.5]nonan-7-one: A Technical Guide to Alternative Routes and Impurity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide is designed for researchers, scientists, and professionals in drug development, offering detailed insights into alternative synthetic routes for Spiro[3.5]nonan-7-one. The focus is on avoiding common impurities and providing robust troubleshooting strategies for challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges include controlling the regioselectivity of ring formation, preventing the formation of isomeric and polymeric byproducts, and achieving high purity of the final product. The choice of synthetic route significantly impacts the impurity profile.

Q2: Are there viable alternative synthetic routes to traditional methods for preparing this compound?

A2: Yes, two effective alternative routes are the Intramolecular Alkylation of a Cyclohexanone Derivative and a modified Robinson Annulation approach . These methods offer different advantages concerning starting material availability, reaction conditions, and impurity profiles.

Q3: What are the common impurities associated with the Intramolecular Alkylation route?

A3: The primary impurity is often the O-alkylated product, where the enolate reacts on its oxygen atom instead of the carbon. Other potential byproducts include unreacted starting materials and polymeric materials resulting from intermolecular reactions.

Q4: How can I minimize the formation of the O-alkylated impurity?

A4: The choice of solvent and counter-ion is critical. Using a non-polar solvent and a lithium counter-ion (from LDA) can favor C-alkylation. Additionally, carefully controlling the reaction temperature, typically keeping it low during enolate formation and the subsequent alkylation, can significantly reduce the formation of the O-alkylated byproduct.

Q5: What impurities should I expect from the Robinson Annulation route?

A5: The Robinson Annulation can lead to the formation of isomeric spirocyclic ketones due to different possible cyclization pathways of the intermediate dicarbonyl compound. Other potential impurities include self-condensation products of the starting materials and incomplete reaction products.

Troubleshooting Common Synthesis Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; competing side reactions (e.g., polymerization, self-condensation).Ensure anhydrous reaction conditions. Optimize reaction time and temperature. Use a high-purity starting material. For the intramolecular alkylation, ensure the complete formation of the enolate before adding the alkylating agent.
Presence of Multiple Isomers (Robinson Annulation) Lack of regioselectivity in the aldol condensation step.Modify the reaction conditions (e.g., base, temperature) to favor the desired cyclization pathway. Consider using a directing group on the starting material to enhance regioselectivity.
Contamination with Starting Materials Incomplete reaction; inefficient purification.Monitor the reaction progress closely using TLC or GC-MS to ensure completion. Optimize the purification method (e.g., column chromatography gradient, distillation conditions).
Formation of Polymeric Byproducts (Intramolecular Alkylation) Intermolecular side reactions.Use high-dilution conditions to favor the intramolecular reaction. Add the alkylating agent slowly to the enolate solution.

Comparative Summary of Synthetic Routes

Parameter Route 1: Intramolecular Alkylation Route 2: Robinson Annulation
Starting Materials 1-(3-chloropropyl)cyclohexan-1-olCyclobutanone, 3-Buten-2-one (Methyl vinyl ketone)
Key Reagents Pyridinium chlorochromate (PCC), Lithium diisopropylamide (LDA)Strong base (e.g., Sodium ethoxide)
Typical Yield Moderate to GoodModerate
Key Advantages Good control over the core spiro[3.5]nonane framework.Readily available starting materials.
Potential Impurities O-alkylation product, unreacted starting materials, polymeric byproducts.Isomeric spiro ketones, self-condensation products, Michael adduct.

Detailed Experimental Protocols

Route 1: Synthesis via Intramolecular Alkylation of a Cyclohexanone Derivative

This route involves the preparation of a suitable cyclohexanone precursor followed by an intramolecular cyclization.

Step 1: Synthesis of 1-(3-chloropropyl)cyclohexan-1-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

  • Add a solution of 1-bromo-3-chloropropane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • After the initiation, add the remaining solution at a rate that maintains a gentle reflux.

  • Once the magnesium is consumed, cool the reaction mixture to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 1-(3-chloropropyl)cyclohexanone

  • To a stirred solution of 1-(3-chloropropyl)cyclohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the ketone.

Step 3: Intramolecular Alkylation to this compound

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of 1-(3-chloropropyl)cyclohexanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Route 2: Synthesis via Robinson Annulation

This approach involves a Michael addition followed by an intramolecular aldol condensation.

  • In a round-bottom flask, dissolve cyclobutanone (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add 3-buten-2-one (methyl vinyl ketone) (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate this compound from its isomers and other byproducts.

Visualizing Synthetic Strategies and Troubleshooting

synthetic_route_selection start Start Synthesis of This compound decision1 High Regiocontrol Needed? start->decision1 route1 Route 1: Intramolecular Alkylation end Pure this compound route1->end route2 Route 2: Robinson Annulation route2->end decision1->route1 Yes decision2 Starting Material Availability decision1->decision2 No decision2->route1 Cyclohexanone derivative accessible decision2->route2 Cyclobutanone & MVK readily available

Caption: Workflow for selecting a synthetic route for this compound.

impurity_troubleshooting start Impurity Detected in This compound Synthesis impurity_type Identify Impurity Type (e.g., via NMR, GC-MS) start->impurity_type o_alkylation O-Alkylation Product (Route 1) impurity_type->o_alkylation Ether linkage observed isomers Isomeric Spiro Ketones (Route 2) impurity_type->isomers Different ketone isomer unreacted_sm Unreacted Starting Materials impurity_type->unreacted_sm Starting materials present polymers Polymeric Byproducts (Route 1) impurity_type->polymers High MW species solution1 Optimize Solvent Polarity & Temperature Control o_alkylation->solution1 solution2 Modify Base/Catalyst & Reaction Conditions isomers->solution2 solution3 Increase Reaction Time/ Optimize Purification unreacted_sm->solution3 solution4 Use High Dilution Conditions polymers->solution4

Technical Support Center: Characterization of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of spirocyclic ketones.

Frequently Asked Questions (FAQs)

Q1: Why are the proton NMR spectra of my spirocyclic ketone complex and difficult to interpret?

A1: The complexity often arises from the rigid, three-dimensional nature of spirocycles. This rigidity can lead to:

  • Signal Overlap: Protons in similar chemical environments, especially within the cyclic systems, can have very close chemical shifts, leading to overlapping multiplets that are hard to decipher.[1]

  • Complex Coupling Patterns: The fixed spatial arrangement of protons results in complex spin-spin coupling patterns that may not follow simple first-order rules.

  • Diastereotopicity: Protons on a methylene group (CH₂) adjacent to the spirocenter can be diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couple with each other.

Q2: I suspect my spirocyclic ketone exists as a mixture of conformers. How can I confirm this using NMR?

A2: The presence of multiple conformations in slow exchange on the NMR timescale can lead to broadened peaks or even a doubling of signals. To investigate this, you can perform a Variable Temperature (VT) NMR experiment.[1]

  • At low temperatures , the exchange between conformers slows down, and you may observe sharp, distinct signals for each conformer.

  • At high temperatures , the exchange rate increases, and the signals may coalesce into a single, averaged signal.[1]

Q3: My mass spectrum shows unexpected fragmentation patterns. How can I interpret the fragmentation of a spirocyclic ketone?

A3: Spirocyclic ketones can undergo complex fragmentation pathways that differ from simple acyclic or monocyclic ketones. Common fragmentation patterns involve cleavages of the bonds adjacent to the carbonyl group (α-cleavage) and rearrangements that are influenced by the ring strain and stereochemistry of the spirocycle. It is beneficial to compare Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) to gain a clearer picture. EI will induce more extensive fragmentation, providing structural information, while ESI will likely provide a stronger molecular ion peak for molecular weight determination.

Q4: I am struggling to obtain single crystals of my spirocyclic ketone for X-ray crystallography. What are some common issues and solutions?

A4: Obtaining high-quality single crystals can be challenging. Common problems and potential solutions include:

  • Purity: The compound must be highly pure. Impurities can inhibit crystal growth.[2]

  • Solvent Choice: The ideal solvent is one in which your compound is moderately soluble. If solubility is too high, crystals may not form; if too low, it will be difficult to prepare a saturated solution. Experiment with a range of solvents with varying polarities.[2][3][4][5][6]

  • Cooling Rate: Slow cooling of a saturated solution is crucial. Rapid cooling often leads to the formation of powder or small, poorly-formed crystals.[2]

  • Nucleation: Too many nucleation sites lead to many small crystals. Ensure your crystallization vessel is clean and free of scratches or dust.[2]

Q5: What is atropisomerism and how can it affect the characterization of spirocyclic ketones?

A5: Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. In some spirocyclic systems, particularly those with bulky substituents, rotation around the bond connecting the two rings can be restricted, leading to the existence of stable, separable rotational isomers (atropisomers). These atropisomers can exhibit different biological activities and will have distinct spectroscopic signatures, which can complicate spectral interpretation if not recognized. Chiral chromatography and specialized NMR techniques can be used to identify and characterize atropisomers.[7]

Troubleshooting Guides

NMR Spectroscopy

Problem: Severe Signal Overlap in ¹H NMR Spectrum

G start Overlapping Signals in ¹H NMR change_solvent Change Deuterated Solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) start->change_solvent Initial Step nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) start->nmr_2d Direct Approach vt_nmr Perform Variable Temperature (VT) NMR change_solvent->vt_nmr Unsuccessful resolved Signals Resolved change_solvent->resolved Successful vt_nmr->nmr_2d Overlap Unrelated to Conformers vt_nmr->resolved Conformers Resolved not_resolved Overlap Persists nmr_2d->resolved Structure Elucidated nmr_2d->not_resolved

Troubleshooting Steps:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆, or acetone-d₆) can alter the chemical shifts and potentially resolve the overlapping signals.[1]

  • Perform Variable Temperature (VT) NMR: If the overlap is due to the presence of multiple conformers in slow exchange, changing the temperature can simplify the spectrum by either resolving the individual conformer signals (at low temperature) or coalescing them into an average signal (at high temperature).[1]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace out spin systems even if the signals are overlapping.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can help resolve overlapping proton signals by spreading them out in the second dimension.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different spin systems and assigning quaternary carbons, including the spiro-carbon.[8][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. This can help to differentiate between diastereomers and determine the stereochemistry of the spirocycle.

Mass Spectrometry

Problem: Difficulty Identifying the Molecular Ion and Interpreting Fragmentation

G start Ambiguous Mass Spectrum soft_ionization Use Soft Ionization (ESI, CI) start->soft_ionization Weak/Absent M⁺ high_res Acquire High-Resolution Mass Spectrum (HRMS) start->high_res Confirm Formula tandem_ms Perform Tandem MS (MS/MS) start->tandem_ms Complex Fragmentation m_plus_found Molecular Ion (M⁺) Identified soft_ionization->m_plus_found no_m_plus M⁺ Still Ambiguous soft_ionization->no_m_plus high_res->m_plus_found fragmentation_pathway Fragmentation Pathway Elucidated tandem_ms->fragmentation_pathway

Troubleshooting Steps:

  • Employ Soft Ionization: If Electron Ionization (EI) results in extensive fragmentation and a weak or absent molecular ion peak, use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the protonated molecule ([M+H]⁺) or other adducts, which will confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the molecular ion and key fragments. This is invaluable for confirming the molecular formula and proposing logical fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting daughter ions are analyzed. This helps to establish fragmentation pathways and confirm the connectivity of the molecule.

X-ray Crystallography

Problem: Failure to Obtain Single Crystals Suitable for Diffraction

G start No Suitable Crystals Obtained check_purity Verify Compound Purity (>95%) start->check_purity solvent_screen Systematic Solvent Screening check_purity->solvent_screen Purity Confirmed method_variation Vary Crystallization Method solvent_screen->method_variation Solvent System Identified slow_evaporation Slow Evaporation method_variation->slow_evaporation vapor_diffusion Vapor Diffusion method_variation->vapor_diffusion slow_cooling Slow Cooling method_variation->slow_cooling success Single Crystals Obtained slow_evaporation->success vapor_diffusion->success slow_cooling->success

Troubleshooting Steps:

  • Ensure High Purity: Re-purify your compound if there is any doubt about its purity. Even small amounts of impurities can inhibit crystal growth.[2]

  • Systematic Solvent Screening:

    • Test the solubility of your compound in a wide range of solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).[3][4][5][6]

    • Look for a solvent in which the compound is sparingly soluble at room temperature but dissolves upon heating.

    • Consider solvent mixtures (solvent/anti-solvent). Dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which the compound is insoluble until turbidity is observed, then gently warm to redissolve and cool slowly.[2]

  • Vary the Crystallization Method:

    • Slow Evaporation: Prepare a nearly saturated solution, cover the container loosely (e.g., with parafilm pierced with a few small holes), and allow the solvent to evaporate slowly over several days.[10]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to a lower temperature (e.g., in a refrigerator), very slowly. Insulating the container can help slow the cooling rate.[2]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial, and place this vial inside a larger sealed container that contains a more volatile solvent in which your compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.[8]

Data Presentation

Table 1: Typical ¹³C NMR Chemical Shifts (δ) for Spirocyclic Ketones

Spirocyclic Ketone SystemSpiro Carbon (Cq)Carbonyl Carbon (C=O)α-Methylene Carbons (CH₂)Reference
Spiro[4.4]nonan-1-one~ 50-60 ppm~ 215-225 ppm~ 35-45 ppmGeneral
Spiro[4.5]decan-1-one~ 45-55 ppm~ 210-220 ppm~ 30-40 ppm[11]
Spiro[5.5]undecan-1-one~ 40-50 ppm~ 210-220 ppm~ 30-40 ppm[12]

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.

Table 2: Common Mass Spectral Fragments (EI-MS) for a Generic Spiro[5.5]undecanone

m/z ValueProposed FragmentFragmentation Pathway
M⁺Molecular IonElectron Ionization
M - 28[M - C₂H₄]⁺Retro-Diels-Alder type fragmentation of the cyclohexyl ring
M - 29[M - C₂H₅]⁺α-cleavage with loss of an ethyl radical
M - 43[M - C₃H₇]⁺α-cleavage with loss of a propyl radical
M - 57[M - C₄H₉]⁺Cleavage of the bond to the spiro carbon

Note: The relative intensities of these fragments will depend on the stability of the resulting carbocations and radicals.

Table 3: Effect of Ring Size on Carbonyl Stretching Frequency in IR Spectroscopy

Cyclic KetoneC=O Stretching Frequency (cm⁻¹)Ring StrainReference
Cyclobutanone~1780High[10][13]
Cyclopentanone~1745Moderate[10][13]
Cyclohexanone~1715Low[10][13]
Spirocyclic Ketone (e.g., spiro[4.5]decan-1-one)~1710-1740Dependent on ring sizes[13]

Note: The C=O stretching frequency in spirocyclic ketones will be influenced by the strain in the ring containing the carbonyl group.[11][14]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Conformational Analysis
  • Sample Preparation: Prepare a solution of the spirocyclic ketone in a deuterated solvent with a wide liquid range (e.g., toluene-d₈, -95 to 111 °C; dichloromethane-d₂, -95 to 40 °C). The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling: Gradually decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point. Monitor changes in chemical shifts, line widths, and the appearance of new signals.

  • Heating (Optional): If signals are broad at room temperature, gradually increase the temperature in 10-20 K increments, acquiring a spectrum at each step, to observe signal coalescence. Do not exceed the boiling point of the solvent.

  • Data Analysis: Analyze the series of spectra to identify the coalescence temperature and determine the energy barrier to interconversion between conformers.

Protocol 2: General Procedure for Growing Single Crystals by Slow Evaporation
  • Solvent Selection: Through small-scale solubility tests, identify a solvent in which the spirocyclic ketone is moderately soluble.

  • Prepare a Saturated Solution: In a clean glass vial, dissolve the compound in the chosen solvent, gently warming if necessary to achieve complete dissolution. If warmed, allow the solution to cool to room temperature. The solution should be close to saturation.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean crystallization vessel to remove any dust or particulate matter.

  • Slow Evaporation: Cover the vessel with a cap or parafilm. Pierce the covering with a needle to create a few small holes. This will allow for slow evaporation of the solvent.[10]

  • Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.

  • Monitoring: Check for crystal growth periodically without disturbing the vessel. This process may take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.[6]

References

Column chromatography conditions for purifying Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Spiro[3.5]nonan-7-one

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the purification of this compound using column chromatography. It includes frequently asked questions, detailed protocols, and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial column chromatography conditions for purifying this compound?

A1: For a compound like this compound, a relatively nonpolar ketone, the standard choice is normal-phase chromatography. The most common and effective stationary phase is silica gel (SiO2).[1] A good starting point for the mobile phase (eluent) is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[2][3]

Q2: How do I determine the optimal mobile phase composition?

A2: The optimal solvent system should be determined using Thin-Layer Chromatography (TLC) before running the column.[4] The goal is to find a solvent mixture where the this compound has a Retention Factor (Rf) of approximately 0.3.[5] This value typically provides the best balance between good separation and a reasonable elution time.[5] You can test various ratios of hexanes to ethyl acetate (e.g., 9:1, 5:1, 4:1) to find the ideal system.

Q3: Should I use isocratic or gradient elution?

A3:

  • Isocratic Elution (using a constant solvent composition) is simpler and often sufficient if the impurities are well-separated from the product on the TLC plate.

  • Gradient Elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate) is recommended for complex mixtures where impurities have polarities very close to the product or when some impurities are much more polar and would take a long time to elute.[6]

Q4: What is a typical sample loading capacity for a chromatography column?

A4: The amount of crude material you can purify depends on the column diameter and the difficulty of the separation. A general rule of thumb is to use a mass ratio of silica gel to crude sample between 30:1 and 100:1. For difficult separations, a higher ratio is necessary. Overloading the column is a common cause of poor separation.[7]

Q5: My compound is not very soluble in the eluent. How should I load it onto the column?

A5: If your crude sample does not dissolve well in the initial, nonpolar mobile phase, you should use a "dry loading" technique.[6][8] Dissolve your compound in a suitable, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel or Celite to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[9] This powder can then be carefully added to the top of the packed column.[6][9]

Data Presentation: Solvent System Selection Guide

The following table provides hypothetical TLC data to guide the selection of a starting mobile phase for the purification of this compound. The goal is to select the system where the target compound has an Rf value of ~0.3.

Solvent System (Hexane:Ethyl Acetate)Non-Polar Impurity (Rf)This compound (Rf) Polar Impurity (Rf)Recommendation
19:1 (5% EtOAc)0.650.400.15Good separation, but the product may elute slightly too fast.[5]
9:1 (10% EtOAc) 0.75 0.32 0.20 Optimal starting point. Good separation and ideal product Rf.
4:1 (20% EtOAc)0.850.550.45Poor separation. Product and polar impurity are too close.
1:1 (50% EtOAc)>0.90.800.70All components elute too quickly with no separation.

Experimental Protocol: Flash Column Chromatography

This protocol describes a standard wet-packing method for purifying this compound.

1. Preparation of the Column (Wet-Packing/Slurry Method)

  • Select a glass column of appropriate size for the amount of material to be purified.

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[9]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[8]

  • Once the silica is settled, add another thin layer of sand on top to protect the surface.[9]

2. Sample Loading

  • Dissolve the crude this compound mixture in the minimum possible volume of a suitable solvent (dichloromethane or the eluent itself is often a good choice).[8]

  • Drain the eluent in the column until it is level with the top layer of sand.

  • Carefully use a pipette to add the dissolved sample evenly onto the sand layer. Try not to disturb the surface.[8]

  • Open the stopcock and allow the sample to absorb onto the silica bed. Rinse the flask with a tiny amount of eluent and add it to the column to ensure all the sample is transferred.

  • Once the sample is fully absorbed, carefully add fresh eluent to the top of the column.

3. Elution and Fraction Collection

  • Fill the column with the mobile phase.

  • Begin collecting the eluent in fractions (e.g., test tubes or flasks). The size of the fractions should be appropriate for the column size.[8]

  • If using flash chromatography, apply gentle pressure (1-4 psi) to the top of the column to achieve a steady flow rate.[8] A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[8]

  • Maintain the solvent level in the column by adding fresh eluent as needed.

4. Analysis of Fractions

  • Monitor the collected fractions using TLC to determine which ones contain the purified this compound.[4]

  • Combine the pure fractions containing the desired product.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

Problem: My compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is still retained, a much more polar solvent like methanol may be needed in small amounts.

  • Possible Cause: The compound may have decomposed on the acidic silica gel.[10]

    • Solution: Before running the column, test the compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[10] If it is unstable, consider using deactivated silica (by adding ~1% triethylamine to the eluent) or an alternative stationary phase like alumina.[6][10]

Problem: The separation is poor, and all my fractions are mixed.

  • Possible Cause: The column was overloaded with the crude sample.

    • Solution: Reduce the amount of sample loaded onto the column or use a larger column with more silica gel.

  • Possible Cause: The initial sample band was too wide.

    • Solution: Ensure the sample is dissolved in the absolute minimum amount of solvent before loading.[8] Consider using the dry loading method.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

    • Solution: Re-optimize the mobile phase using TLC. Test different solvent combinations or try a less polar system to increase the separation between spots (lower the Rf values).

Problem: The compound is eluting with significant tailing.

  • Possible Cause: The compound is interacting too strongly with the stationary phase.

    • Solution: Once the compound begins to elute, you can slightly increase the polarity of the eluent to speed up its movement and reduce tailing.[10] Adding a small amount of a more polar solvent can also help.

  • Possible Cause: The column packing is uneven, or channeling has occurred.

    • Solution: Ensure the column is packed carefully and that the silica bed is never allowed to run dry, which can cause cracks and channels.

Problem: I can't detect my compound in the collected fractions.

  • Possible Cause: The fractions are too dilute.[10]

    • Solution: Try concentrating a few fractions in the range where you expect your compound to elute and re-analyze them by TLC.[10]

  • Possible Cause: The compound eluted much faster than expected and was in the first few fractions (the solvent front).[10]

    • Solution: Always check the first fraction that comes off the column.[10] If this happens, the mobile phase is too polar.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Identify Problem p1 Poor Separation (Mixed Fractions) start->p1 p2 Compound Not Eluting start->p2 p3 Significant Tailing start->p3 c1a Solvent system too polar p1->c1a Cause? c1b Column overloaded p1->c1b Cause? c1c Poor loading technique p1->c1c Cause? c2a Solvent system not polar enough p2->c2a Cause? c2b Compound decomposed on silica p2->c2b Cause? c3a Strong interaction with silica p3->c3a Cause? c3b Uneven packing (channeling) p3->c3b Cause? s1a Use less polar eluent (lower Rf on TLC) c1a->s1a Solution s1b Use less sample or a larger column c1b->s1b Solution s1c Use min. solvent or dry loading c1c->s1c Solution s2a Increase eluent polarity (gradient elution) c2a->s2a Solution s2b Test stability. Use deactivated silica or alumina c2b->s2b Solution s3a Slightly increase eluent polarity after product starts to elute c3a->s3a Solution s3b Repack column carefully. Do not let it run dry. c3b->s3b Solution

A workflow diagram for troubleshooting common column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of Spiro[3.5]nonan-7-one and Other Spiroketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, spectral characteristics, and chemical reactivity of Spiro[3.5]nonan-7-one, Spiro[4.4]nonan-1-one, and Spiro[2.5]octan-4-one, complete with experimental data and protocols to inform synthetic strategies and drug discovery efforts.

Spiroketones, characterized by a spirocyclic carbon atom connecting two rings, are a class of compounds gaining increasing attention in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer unique scaffolding opportunities for the development of novel therapeutics and functional materials. This guide provides a detailed comparison of this compound with two other common spiroketones: Spiro[4.4]nonan-1-one and Spiro[2.5]octan-4-one. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these versatile building blocks.

Physicochemical and Spectral Properties: A Tabulated Comparison

A fundamental understanding of the physical and spectral properties of these spiroketones is crucial for their application in synthesis and analysis. The following tables summarize key data for each compound.

PropertyThis compoundSpiro[4.4]nonan-1-oneSpiro[2.5]octan-4-one
Molecular Formula C₉H₁₄OC₉H₁₄OC₈H₁₂O
Molecular Weight 138.21 g/mol [1]138.21 g/mol [2][3]124.18 g/mol
CAS Number 31058-02-3[1][4]14727-58-3[2][3]2205-98-3
Appearance Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Density Data not availableData not availableData not available

Table 1: Physicochemical Properties of Selected Spiroketones

Spectral DataThis compoundSpiro[4.4]nonan-1-oneSpiro[2.5]octan-4-one
¹H NMR Predicted data available[5]Data available[1]Data not available
¹³C NMR Predicted data available[5]Data available[1]Data not available
IR Spectroscopy Data availableData availableData not available
Mass Spectrometry (GC-MS) Data availableData available[1]Data available

Table 2: Summary of Available Spectral Data

Detailed spectral data with peak assignments, where available, are provided in the "Experimental Protocols and Data" section below.

Chemical Reactivity: A Comparative Overview

The reactivity of spiroketones is influenced by factors such as ring strain, steric hindrance, and the electronic environment of the carbonyl group. Understanding these nuances is key to designing successful synthetic transformations.

Nucleophilic Addition: The carbonyl group in all three spiroketones is susceptible to nucleophilic attack. The reactivity is generally influenced by the ring size, with smaller rings often exhibiting higher reactivity due to increased ring strain. For instance, the reactivity of Spiro[4.4]nonan-1-one is expected to be similar to that of cyclopentanone due to the carbonyl group residing in a five-membered ring.

Reduction: The reduction of the ketone functionality to the corresponding alcohol is a common transformation. The stereochemical outcome of this reaction can be influenced by the steric bulk of the spirocyclic system.

Oxidation (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation of cyclic ketones provides a route to lactones, which are valuable intermediates in organic synthesis. The regioselectivity of this reaction is dependent on the migratory aptitude of the adjacent carbon atoms.

Ring Expansion/Contraction: The strained nature of the smaller rings in spiroketones can be exploited in ring expansion or contraction reactions, providing access to different ring systems.

While direct, quantitative comparative studies on the reactivity of these three specific spiroketones are limited in the literature, a qualitative understanding can be derived from the general principles of cyclic ketone reactivity.

Experimental Protocols and Data

This section provides detailed experimental protocols for key reactions and presents available spectral data for the spiroketones.

Synthesis of Spiroketones

General Synthesis of Spiro[4.4]nonan-1-one via Dieckmann Condensation (adapted for a related dione)[2]:

  • Reaction Setup: A solution of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate is prepared in an inert solvent such as toluene or benzene.

  • Base Addition: A strong base, for example, sodium ethoxide, is added to the solution.

  • Reaction: The mixture is heated to reflux to facilitate the intramolecular Dieckmann condensation.

  • Workup: An acidic workup (e.g., with HCl) is performed to neutralize the base and protonate the resulting β-keto ester.[2]

  • Hydrolysis and Decarboxylation: The ester group is subsequently hydrolyzed and decarboxylated to yield the spiro[4.4]nonane-1,6-dione.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.[2]

Synthesis of 7-Azaspiro[3.5]nonan-1-one Core via Solid-Phase Synthesis[6]:

This protocol outlines a solid-phase approach to a related aza-spiroketone, illustrating a modern synthetic strategy.

  • Resin Loading: An Fmoc-protected amino-piperidine is immobilized on a solid support.

  • Fmoc-Deprotection and Acylation: The Fmoc protecting group is removed, followed by acylation with a cyclobutanone precursor.

  • Dieckmann Condensation & Decarboxylation: An intramolecular Dieckmann condensation is performed on the resin, followed by decarboxylation to form the spirocyclic core.

  • Cleavage: The final product is cleaved from the resin using a cleavage cocktail (e.g., TFA/DCM).

Spectroscopic Data

Spiro[4.4]nonan-1-one:

  • ¹³C NMR: Data is available and has been reported.[1]

  • GC-MS: Mass spectral data is available from various sources, including the NIST Mass Spectrometry Data Center.[1]

Note: Specific peak assignments for ¹H NMR, ¹³C NMR, and IR spectra for all three compounds are not consistently available in the searched literature. Researchers should perform their own spectral analysis for confirmation.

Key Reactions of Spiroketones

1. Sodium Borohydride Reduction of a Cyclic Ketone (General Protocol):

This protocol describes the general procedure for the reduction of a cyclic ketone to the corresponding alcohol.

  • Dissolution: The spiroketone is dissolved in a suitable solvent, typically methanol or ethanol.

  • Cooling: The solution is cooled in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

  • Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Workflow for Sodium Borohydride Reduction:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Spiroketone Spiroketone in Methanol/Ethanol ReactionVessel Stirred Reaction at 0°C to RT Spiroketone->ReactionVessel NaBH4 Sodium Borohydride NaBH4->ReactionVessel Quenching Quench with Water/Acid ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography or Distillation Extraction->Purification FinalProduct Spiro-alcohol Purification->FinalProduct

General workflow for the sodium borohydride reduction of a spiroketone.

2. Baeyer-Villiger Oxidation of a Cyclic Ketone (General Protocol)[3][7]:

This protocol outlines the general procedure for the oxidation of a cyclic ketone to a lactone using a peroxy acid.

  • Dissolution: The spiroketone is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • Reagent Addition: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.[3]

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxy acid, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.

  • Purification: The crude product is purified by column chromatography.

Workflow for Baeyer-Villiger Oxidation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Spiroketone Spiroketone in DCM ReactionVessel Stirred Reaction at RT Spiroketone->ReactionVessel mCPBA m-CPBA mCPBA->ReactionVessel Quenching Quench with Na₂S₂O₃ ReactionVessel->Quenching Washing Wash with NaHCO₃ Quenching->Washing Purification Column Chromatography Washing->Purification FinalProduct Spirolactone Purification->FinalProduct

General workflow for the Baeyer-Villiger oxidation of a spiroketone.

3. Wittig Reaction of a Ketone (General Protocol)[8]:

The Wittig reaction converts ketones into alkenes. While stable ylides react well with aldehydes, their reaction with ketones can be more challenging.

  • Ylide Generation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent to generate the phosphorus ylide.

  • Reaction with Ketone: The spiroketone is added to the ylide solution, and the reaction is stirred, often at elevated temperatures.

  • Workup: The reaction is quenched, and the product is extracted.

  • Purification: The alkene product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Spiroketones in Drug Discovery and Signaling Pathways

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their ability to impart conformational rigidity and three-dimensionality to molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[6] While specific signaling pathways for the simple spiroketones discussed here are not well-defined, the spiroketal motif, a close relative of spiroketones, is found in numerous natural products with diverse biological activities. These activities often stem from the spiroketal's ability to act as a pharmacophore or a rigid scaffold to present other functional groups.

For example, the spiroketal moiety is a key structural feature in the natural product Spinosyn A, which acts on the nicotinic acetylcholine receptor in insects. While not a direct interaction of a simple spiroketone, this illustrates the potential for spirocyclic systems to interact with biological targets.

The introduction of heteroatoms into the spirocyclic framework, as seen in 7-azaspiro[3.5]nonane derivatives, has led to the development of potent GPR119 agonists, which are of interest for the treatment of type 2 diabetes.

Hypothetical Signaling Pathway Modulation by a Spiroketone Derivative:

The diagram below illustrates a hypothetical scenario where a functionalized spiroketone derivative acts as a modulator of a G-protein coupled receptor (GPCR) signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-protein GPCR->G_protein Activation Spiroketone Spiroketone Derivative Spiroketone->GPCR Binding Effector Effector Enzyme G_protein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Hypothetical GPCR signaling pathway modulated by a spiroketone derivative.

This guide provides a foundational comparison of this compound with other spiroketones. Further experimental investigation is encouraged to fully elucidate the comparative reactivity and potential applications of these intriguing molecules.

References

Comparative Guide to the Biological Activity of Spiro Compounds: A Focus on Anticancer and Enzyme Inhibitory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, represent a privileged scaffold in medicinal chemistry. Their rigid conformation allows for a precise spatial arrangement of functional groups, which can lead to high affinity and selectivity for biological targets. This guide provides a comparative overview of the biological activity of various spiro derivatives, with a primary focus on their anticancer and enzyme inhibitory potential.

Disclaimer: A comprehensive review of the scientific literature did not yield specific biological activity data for Spiro[3.5]nonan-7-one derivatives. Therefore, this guide focuses on the biological activities of structurally related spiro compounds to provide a broader understanding of the potential of this chemical class.

I. Anticancer Activity of Spiro Derivatives

A significant body of research highlights the potent cytotoxic effects of various spiro compounds against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several classes of spiro derivatives, providing a basis for comparing their anticancer efficacy.

Table 1: Cytotoxicity of Spiro-pyrrolopyridazine (SPP) Derivatives[1]
CompoundCancer Cell LineIC50 (µM)
SPP10 MCF-7 (Breast)2.31 ± 0.3
H69AR (Lung)3.16 ± 0.8
PC-3 (Prostate)4.2 ± 0.2
SPP12 H69AR (Lung)19.18 ± 0.4
SPP6 MCF-7 (Breast)48.17 ± 1.4
SPP20 H69AR (Lung)140.0 ± 2.4

Notably, SPP10 demonstrated selective cytotoxicity against cancer cells with a lower impact on non-tumorigenic cells (HEK-293 IC50: 26.8 ± 0.4 µM)[1].

Table 2: Cytotoxicity of Spiro Indoline-2-one Derivatives[2]
CompoundCancer Cell LineGI50 (M)
SSSK16 MCF-7 (Breast)0.44
SSSK17 MCF-7 (Breast)0.04
SSSK19 MCF-7 (Breast)21.6
Table 3: Cytotoxicity of Spiro[cyclopropane-1,3'-indolin]-2'-ones[3]
CompoundCancer Cell LineIC50 (µM)
6b DU-145 (Prostate)<20
6u DU-145 (Prostate)<20

Compounds 6b and 6u were found to arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death[2].

Table 4: Cytotoxicity of Spirocyclic Bromotyrosine Analogs[4]
CompoundCancer Cell LineCC50 (µM)Selectivity Index (SI)
18 (dichloro) A-375 (Melanoma)0.4 ± 0.32
29 (pyridin-2-yl) A-375 (Melanoma)-2.4
37 (hydrazide analog of 2-picoline) A-375 (Melanoma)-2.4

II. Enzyme Inhibitory Activity

Spiro compounds have also been investigated as inhibitors of various enzymes, demonstrating their potential in targeting specific pathways involved in disease progression.

Table 5: Enzyme Inhibitory Activity of Spiro Derivatives
Compound ClassTarget EnzymeKey FindingsReference
SpirolactonesAldosterone ReceptorCompetitive antagonists of aldosterone.--INVALID-LINK--
SpirolactonesAndrogen ReceptorInhibit the binding of dihydrotestosterone (DHT) to its receptor.--INVALID-LINK--
7-Azaspiro[3.5]nonane derivativesGPR119Potent agonists, stimulating glucose-dependent insulin secretion.--INVALID-LINK--

III. Experimental Protocols

A. Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test spiro compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B Overnight Adhesion C Incubation (e.g., 24-72h) B->C D MTT Addition (0.5 mg/mL) C->D E Incubation (2-4h, 37°C) D->E F Formazan Crystal Formation E->F G Solubilization (e.g., DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Experimental workflow for the MTT cytotoxicity assay.

IV. Signaling Pathways in Cancer Modulated by Bioactive Compounds

While the specific signaling pathways affected by this compound derivatives are not yet elucidated, many spiro compounds exert their anticancer effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical pathways in this regard.

A. PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation

References

Comparative Analysis of Spiro[3.5]nonan-7-one Analogs and Their Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[3.5]nonane scaffold, characterized by a cyclobutane ring fused to a cyclohexane ring through a single carbon atom, represents a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality offers a unique platform for the development of novel therapeutic agents with potentially improved pharmacological profiles. This guide provides a comparative overview of analogs and derivatives of Spiro[3.5]nonan-7-one, focusing on their synthesis, biological activities, and physicochemical properties, supported by experimental data from published literature. While comprehensive data on a wide variety of substituted this compound analogs is limited, this guide draws on closely related spiro[3.5]nonane systems to provide valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The parent compound, this compound, serves as a foundational building block for the synthesis of more complex analogs. Its fundamental properties, sourced from PubChem, are summarized below.[1]

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
XLogP31.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass138.104465 g/mol
Topological Polar Surface Area17.1 Ų
Heavy Atom Count10
Complexity144

Comparative Biological Activity of Spiro[3.5]nonane Analogs

The strategic incorporation of heteroatoms and substituents onto the spiro[3.5]nonane framework has led to the discovery of potent modulators of various biological targets. This section compares the biological activity of two classes of this compound analogs: 7-azaspiro[3.5]nonane derivatives as GPR119 agonists and spirochromanone analogs with anticancer activity.

7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A series of 7-azaspiro[3.5]nonane derivatives have been investigated as agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2] The following table summarizes the in vitro activity of a key compound from this series.

Compound IDGPR119 EC₅₀ (nM)
54g 2.5

Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[2]

Spirochromanone Analogs as Anticancer Agents

Spirochromanone derivatives have been designed and synthesized, demonstrating notable anticancer activity against various cell lines. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines.[3]

Compound IDMCF-7 IC₅₀ (µM)B16F10 IC₅₀ (µM)
Csp 12 4.348.68
Csp 18 5.1220.48
BG-45 (Reference) --

Data extracted from a study on the design and synthesis of novel spirochromanone hydrochloride analogs as anticancer agents.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a key spiro[3.5]nonane intermediate and for a common biological assay.

General Synthesis of 7-Azaspiro[3.5]nonane Derivatives

This protocol outlines a general procedure for the synthesis of 7-azaspiro[3.5]nonane derivatives, which are valuable intermediates for GPR119 agonists.

Materials:

  • Starting ketone/aldehyde

  • Appropriate amine

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane, dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of the starting ketone or aldehyde in the chosen solvent, add the appropriate amine.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a specified time to allow for imine/enamine formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaspiro[3.5]nonane derivative.

In Vitro GPR119 Activity Assay

This protocol describes a method to assess the agonist activity of compounds on the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM)

  • Assay buffer

  • cAMP detection kit

  • Test compounds

Procedure:

  • Seed the HEK293-hGPR119 cells in a 96-well plate and incubate overnight.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Calculate the EC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental processes related to the discussed spiro[3.5]nonane analogs.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates

Caption: GPR119 Signaling Pathway Activation.

Synthesis_Workflow Start Starting Materials (Ketone/Aldehyde + Amine) Reaction Reductive Amination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Spiro[3.5]nonane Analog Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General Synthetic Workflow for Spiro[3.5]nonane Analogs.

References

A Comparative Guide to Validating the Purity of Synthesized Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Spiro[3.5]nonan-7-one, a spirocyclic ketone of interest in medicinal chemistry and drug development. The performance of these methods is contextualized by comparing them with the analysis of two alternative spirocyclic ketones: Spiro[4.5]decan-8-one and Spiro[5.5]undecan-3-one. Detailed experimental protocols, supporting data, and visualizations are presented to aid researchers in selecting and implementing appropriate purity validation strategies.

Introduction to Purity Validation of Spirocyclic Ketones

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their rigid three-dimensional structures, which can lead to improved pharmacological properties. The purity of synthesized spirocyclic compounds is a critical parameter that can significantly impact the reliability of biological screening results and the safety and efficacy of potential drug candidates. Therefore, robust and accurate analytical methods for purity determination are essential.

This guide focuses on a multi-technique approach for validating the purity of this compound, a compound with a unique strained four-membered ring fused to a six-membered ring. The analytical challenges and considerations for this molecule are compared with those for Spiro[4.5]decan-8-one and Spiro[5.5]undecan-3-one, which possess less ring strain and different chromatographic behaviors.

Physicochemical Properties of this compound and Alternatives

A summary of the key physicochemical properties of the target compound and its alternatives is presented in Table 1. These properties influence the choice of analytical techniques and experimental conditions.

PropertyThis compoundSpiro[4.5]decan-8-oneSpiro[5.5]undecan-3-one
Molecular Formula C₉H₁₄O[1]C₁₀H₁₆O[2]C₁₁H₁₈O[3]
Molecular Weight 138.21 g/mol [1]152.23 g/mol [2]166.26 g/mol [3]
Boiling Point Not availableNot availableNot available
LogP (Predicted) 1.9[1]2.5[2]Not available

Purity Validation Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is well-suited for the analysis of spirocyclic ketones and can provide information about the presence of volatile impurities, isomers, and byproducts from the synthesis.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Dissolve the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of the sample is determined by the relative peak area of the main compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of this compound. Any additional peaks should be identified by their mass spectra to characterize impurities.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in DCM) inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Components (Mass Spectra) integrate->identify calculate Calculate Purity (% Area) identify->calculate

Caption: Workflow for purity validation of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For spirocyclic ketones, reversed-phase HPLC with UV detection is a common approach. This method is particularly useful for identifying non-volatile impurities and isomers that may not be amenable to GC analysis.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (ketones typically have a weak UV absorbance at this wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: Purity is assessed by the relative peak area of the main component in the chromatogram. The retention times of the spirocyclic ketones will vary based on their polarity, with less polar compounds having longer retention times in reversed-phase chromatography.

Comparative HPLC Data (Hypothetical)

CompoundRetention Time (min)
This compound5.8
Spiro[4.5]decan-8-one7.2
Spiro[5.5]undecan-3-one8.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule, allowing for the identification of the desired product and any impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY: To establish proton-proton correlations.

    • HSQC: To establish one-bond proton-carbon correlations.

    • HMBC: To establish long-range proton-carbon correlations.

Predicted ¹H and ¹³C NMR Data for this compound (based on analog data) [4]

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~210
CH₂ (alpha to C=O)2.2 - 2.5~40
CH₂ (beta to C=O)1.8 - 2.1~25
Spirocyclic CH₂1.6 - 1.9~35
Spiro Atom-~45

Logical Relationship of NMR Experiments for Structural Confirmation

NMR_Logic H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) DEPT DEPT-135 (CHn Multiplicity) C13->DEPT C13->HSQC C13->HMBC Structure Final Structure Confirmation DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interrelation of NMR experiments for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For this compound, the most characteristic absorption will be the carbonyl (C=O) stretch.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically collected from 4000 to 400 cm⁻¹.

Expected IR Absorption Data

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (in 6-membered ring)~1715[5]
C-H Stretch (sp³)2850-3000

The position of the carbonyl stretch can be influenced by ring strain. While a six-membered ring ketone typically absorbs around 1715 cm⁻¹, the presence of the spiro-fused cyclobutane ring may cause a slight shift.

Comparison of Purity Validation Performance

The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.

TechniqueThis compoundSpiro[4.5]decan-8-oneSpiro[5.5]undecan-3-one
GC-MS Good for volatile impurities and isomers.Good for volatile impurities and isomers.Good for volatile impurities and isomers.
HPLC-UV Suitable for non-volatile impurities and isomers. May require derivatization for enhanced sensitivity.Suitable for non-volatile impurities and isomers.Suitable for non-volatile impurities and isomers.[6][7]
NMR Excellent for structural confirmation and identification of major impurities.Excellent for structural confirmation and identification of major impurities.Excellent for structural confirmation and identification of major impurities.
IR Quick confirmation of carbonyl group presence.Quick confirmation of carbonyl group presence.Quick confirmation of carbonyl group presence.

Conclusion

A comprehensive validation of the purity of synthesized this compound requires a multi-faceted analytical approach. GC-MS and HPLC are essential for the separation and quantification of impurities, while NMR and IR spectroscopy are crucial for structural confirmation. By comparing the analytical behavior of this compound with that of related spirocyclic ketones, researchers can develop a robust understanding of the potential impurities and select the most appropriate methods for their specific needs in drug discovery and development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for ensuring the quality and integrity of synthesized spirocyclic compounds.

References

A Comparative Study on the Reactivity of Spiro[3.5]nonane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric scaffolds is critical for rational drug design and synthetic strategy. This guide provides a comparative analysis of the reactivity of different spiro[3.5]nonane isomers, drawing upon available experimental data and predictive models based on fundamental principles of organic chemistry. While direct comparative studies across a wide range of spiro[3.5]nonane isomers are limited in published literature, this document consolidates existing knowledge to highlight key reactivity trends and provide a framework for future experimental investigations.

The spiro[3.5]nonane framework, characterized by a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, presents a unique and rigid three-dimensional structure. This inherent structural rigidity and the presence of a strained cyclobutane ring are expected to significantly influence the reactivity of functional groups at different positions on the bicyclic system. This guide will explore the reactivity of key isomers, including hydroxylated and aminated derivatives, providing insights into their stability and potential for synthetic transformations.

Comparative Reactivity and Stability

The reactivity of spiro[3.5]nonane isomers is primarily dictated by the nature and position of their functional groups, as well as the inherent ring strain of the cyclobutane moiety.

Spiro[3.5]nonan-2-ol

Spiro[3.5]nonan-2-ol, a secondary alcohol with the hydroxyl group on the cyclobutane ring, is a key isomer whose reactivity is influenced by both the alcohol functionality and the strained four-membered ring.[1] Its chemical behavior is expected to be dominated by oxidation, dehydration, and substitution reactions.[1]

The stability of Spiro[3.5]nonan-2-ol has been predicted in comparison to other cyclic alcohols, highlighting its increased susceptibility to degradation under acidic and thermal conditions due to the strained cyclobutane ring.[2]

Table 1: Predicted Stability of Spiro[3.5]nonan-2-ol Under Various Conditions [2]

ConditionSpiro[3.5]nonan-2-ol (% Degradation)Cyclohexanol (% Degradation)Cyclopentanol (% Degradation)Major Degradation Products for Spiro[3.5]nonan-2-ol
Acidic (0.1 M HCl, 25°C, 24h)15-25%< 5%5-10%Spiro[3.5]non-1-ene, Spiro[3.5]non-2-ene
Basic (0.1 M NaOH, 25°C, 24h)< 2%< 1%< 1%None
Oxidative (PCC, DCM, 25°C, 2h)> 95% (Conversion to ketone)> 95%> 95%Spiro[3.5]nonan-2-one
Thermal (Neat, 150°C, 8h)10-20%< 5%5-10%Spiro[3.5]non-1-ene, Spiro[3.5]non-2-ene
Spiro[3.5]nonane-1,3-diol

The presence of two hydroxyl groups on the cyclobutane ring in spiro[3.5]nonane-1,3-diol introduces additional reactivity considerations. This 1,3-diol system is particularly susceptible to decomposition under acidic conditions, where acid-catalyzed dehydration is a common degradation pathway.[3] To mitigate this, protection of the diol group as a more stable functional group, such as a cyclic acetal, is often necessary before subjecting the molecule to harsh reaction conditions.[3]

7-Azaspiro[3.5]nonane Derivatives

The introduction of a nitrogen atom into the cyclohexane ring, as seen in 7-azaspiro[3.5]nonane derivatives, has been a key strategy in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[4][5] The reactivity of these isomers is focused on the synthetic modifications of the amine to optimize biological activity. The rigid spirocyclic core helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor.[5]

Table 2: Biological Activity of 7-Azaspiro[3.5]nonane GPR119 Agonist Analogs [4]

CompoundR GroupEC50 (nM)
14-Fluorophenyl15
22-Methylphenyl25
33-Chlorophenyl10
44-Methoxyphenyl50

EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro GPR119 activation assay.[4]

Key Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways for spiro[3.5]nonane isomers and a general workflow for their synthesis and characterization.

Oxidation_of_Spiro_3_5_nonan_2_ol Spiro_nonanol Spiro[3.5]nonan-2-ol Spiro_nonanone Spiro[3.5]nonan-2-one Spiro_nonanol->Spiro_nonanone Oxidation Oxidizing_Agent PCC, DCM Oxidizing_Agent->Spiro_nonanone

Figure 1: Oxidation of Spiro[3.5]nonan-2-ol to the corresponding ketone.[2]

Acid_Catalyzed_Dehydration Spiro_nonanol Spiro[3.5]nonan-2-ol Protonated_Alcohol Protonated Alcohol Spiro_nonanol->Protonated_Alcohol + H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Alkenes Spiro[3.5]non-1-ene & Spiro[3.5]non-2-ene Carbocation->Alkenes - H+

Figure 2: Acid-catalyzed dehydration of Spiro[3.5]nonan-2-ol.[2]

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Stimulates

Figure 3: GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane agonists.[4][5]

Experimental_Workflow Synthesis Synthesis of Spiro[3.5]nonane Isomer/Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Reactivity_Study Reactivity/Stability Studies (e.g., under acidic, basic, oxidative conditions) Characterization->Reactivity_Study Biological_Assay Biological Activity Assay (if applicable) Characterization->Biological_Assay Analysis Analysis of Products (GC-MS, LC-MS) Reactivity_Study->Analysis

References

Assessing the Stereochemistry of Spiro[3.5]nonan-7-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and assessment of stereochemistry are paramount in the synthesis of novel therapeutics. Spiro[3.5]nonan-7-one derivatives, a class of compounds with significant potential in medicinal chemistry, present unique stereochemical challenges due to the presence of a spirocyclic core. This guide provides a comparative overview of synthetic methodologies and analytical techniques for assessing the stereochemistry of these derivatives, supported by experimental data and detailed protocols.

The rigid, three-dimensional structure of the spiro[3.5]nonane scaffold is a desirable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. However, the synthesis of these compounds often results in the formation of multiple stereoisomers. The ability to control and accurately characterize these stereoisomers is therefore crucial for structure-activity relationship (SAR) studies and the development of safe and efficacious drugs.

Comparative Analysis of Stereoselective Synthetic Methods

The stereochemical outcome of this compound derivative synthesis is highly dependent on the chosen synthetic route and reaction conditions. Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective construction of spirocyclic frameworks. Below is a comparison of different approaches, highlighting the achievable levels of stereocontrol.

Catalyst/MethodSubstrate ScopeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral Primary Amine Catalysisα,β-Unsaturated aldehydes and cyclic ketonesModerate to High (up to >20:1)Good to Excellent (up to 99%)
Cinchona Alkaloid-Derived CatalysisMethyleneindolinones and enalsHigh (typically >10:1)Excellent (up to 98%)
Metal-Catalyzed CycloadditionsDienes and dienophilesVariable, often requires chiral ligands for high selectivityDependent on ligand, can be >95%

Key Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Herein, we provide protocols for a representative diastereoselective synthesis and the subsequent analytical characterization.

General Procedure for Diastereoselective Synthesis of Substituted Spiro[3.5]nonan-7-ones

A solution of the appropriate α,β-unsaturated ketone (1.0 mmol) and the corresponding cyclic ketone (1.2 mmol) in an anhydrous solvent (e.g., toluene, CH2Cl2) is cooled to the desired temperature (e.g., -20 °C to room temperature). The chiral organocatalyst (5-20 mol%) is then added, and the reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude product is purified by flash column chromatography. The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry and diastereomeric ratio of this compound derivatives.

¹H NMR Spectroscopy: The diastereomeric ratio can often be determined by integration of well-resolved signals corresponding to specific protons in each diastereomer. Protons adjacent to the newly formed stereocenters are particularly sensitive to the stereochemical environment and will exhibit distinct chemical shifts and coupling constants for each diastereomer.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the molecule. The chemical shifts of the spiro carbon and the carbons in the vicinity of the stereocenters can differ between diastereomers, providing further evidence for stereochemical assignment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for the unambiguous assignment of proton and carbon signals and for elucidating the relative stereochemistry through the analysis of through-bond and through-space correlations. For instance, NOESY experiments can reveal the spatial proximity of protons, which can help to determine the relative configuration of substituents on the spirocyclic core.

Absolute Stereochemistry Determination by X-ray Crystallography

While NMR spectroscopy is powerful for determining relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional model of the molecule, unequivocally establishing the arrangement of atoms in space. For this analysis, a suitable single crystal of the purified compound is required.

Visualizing Synthetic and Analytical Workflows

To further clarify the processes involved in the synthesis and stereochemical assessment of this compound derivatives, the following diagrams illustrate a typical synthetic pathway and the analytical workflow.

synthetic_pathway start Starting Materials (α,β-Unsaturated Ketone + Cyclic Ketone) reaction Diastereoselective Michael Addition start->reaction catalyst Chiral Organocatalyst catalyst->reaction workup Quenching & Purification reaction->workup product This compound Derivative (Mixture of Diastereomers) workup->product

Caption: Synthetic pathway for a chiral organocatalyst-mediated diastereoselective Michael addition to form this compound derivatives.

analytical_workflow crude_product Crude Product (Mixture of Stereoisomers) nmr_analysis ¹H NMR Analysis crude_product->nmr_analysis purification Chromatographic Separation crude_product->purification dr_determination Determination of Diastereomeric Ratio (d.r.) nmr_analysis->dr_determination isolated_isomers Isolated Stereoisomers purification->isolated_isomers nmr_characterization Full NMR Characterization (¹H, ¹³C, 2D NMR) isolated_isomers->nmr_characterization xray Single Crystal X-ray Crystallography isolated_isomers->xray absolute_config Determination of Absolute Stereochemistry xray->absolute_config

Caption: Workflow for the stereochemical analysis of this compound derivatives, from the crude product to the determination of absolute stereochemistry.

A Comparative Guide to the Physicochemical and Spectroscopic Properties of Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental data for Spiro[3.5]nonan-7-one against established literature and computed values. It is designed to assist researchers in cross-referencing their empirical findings and to provide a standardized framework for its characterization. Spirocyclic scaffolds, such as this compound, are of significant interest in medicinal chemistry due to their unique three-dimensional structures which can enhance pharmacological properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are foundational for experimental design and computational modeling.

PropertyLiterature / Computed ValueExperimental Value
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
CAS Number 31058-02-3[1]
IUPAC Name This compound[1]
Exact Mass 138.1045 Da[1]
XLogP3-AA (Lipophilicity) 1.9[1]

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections provide expected spectral characteristics based on its chemical structure. Researchers can use these tables to compare their experimental results.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclobutane and cyclohexane rings. Protons alpha to the carbonyl group (on the cyclohexane ring) will be deshielded and appear further downfield.

Expected Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentExperimental (δ, ppm)
~ 2.0 - 2.5Multiplet4H-CH₂-C(=O)-CH₂-
~ 1.6 - 2.0Multiplet10HOther -CH₂- protons
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the typical range for ketones, along with signals for the spiro carbon and the methylene carbons of the two rings.

Expected Chemical Shift (δ, ppm)Carbon TypeAssignmentExperimental (δ, ppm)
> 200C=OC7 (Carbonyl)
~ 30 - 50CC4 (Spiro)
~ 20 - 40CH₂C1, C2, C3, C5, C6, C8
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional group in this compound. A strong absorption band characteristic of a ketone's carbonyl stretch is expected.

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExperimental (cm⁻¹)
1705 - 1725C=O StretchKetone
2850 - 3000C-H StretchAlkane
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio. Electron Ionization (EI) mass spectrometry will show a molecular ion peak and characteristic fragmentation patterns.

m/z ValueIon TypeMethodExperimental (m/z)
138.1045[M]⁺ (Molecular Ion)HRMS
138[M]⁺EIMS

Experimental Workflow & Protocols

A logical workflow is essential for the accurate characterization and cross-referencing of experimental data for this compound. The diagram below illustrates a standard workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Prep Sample Purification & Weighing Solubilize Solubilization in Deuterated Solvent (NMR) or appropriate solvent (IR/MS) Prep->Solubilize NMR 1H & 13C NMR Spectroscopy Solubilize->NMR IR Infrared Spectroscopy Solubilize->IR MS Mass Spectrometry (HRMS) Solubilize->MS Process Spectral Processing & Peak Assignment NMR->Process IR->Process MS->Process Compare Comparison with Literature/Predicted Values Process->Compare Conclusion Structural Confirmation & Purity Assessment Compare->Conclusion

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Cap the tube and vortex until the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz. Standard experiments should include ¹H, ¹³C{¹H}, and optionally, 2D experiments like COSY and HSQC for unambiguous assignments.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For neat analysis, place a small drop of the liquid sample between two KBr or NaCl plates. For solid samples, prepare a KBr pellet or a mull.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates or KBr pellet before running the sample.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations, paying close attention to the C=O and C-H stretching regions.

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M]⁺· ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. Compare the calculated mass with the theoretical mass for C₉H₁₄O to confirm the composition.

References

The Evolving Landscape of Spiro[3.5]nonan-7-one Based Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is perpetual. Spiro[3.5]nonan-7-one and its derivatives have emerged as a promising class of compounds, demonstrating significant efficacy in a range of biological assays. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

The inherent three-dimensional nature of spirocyclic scaffolds, such as the spiro[3.5]nonane core, offers distinct advantages in drug design, including improved potency, selectivity, and pharmacokinetic properties compared to more planar aromatic structures.[1] This rigid framework allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] While research on the parent compound, this compound, is foundational, significant advancements have been made with its derivatives, particularly in the realms of metabolic disorders, oncology, and infectious diseases.

Efficacy in Metabolic Disorders: GPR119 Agonism

A notable application of the spiro[3.5]nonane scaffold is in the development of agonists for the G protein-coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes.[1][2] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive therapeutic strategy.[2] Researchers have successfully synthesized and optimized 7-azaspiro[3.5]nonane derivatives to yield potent and selective GPR119 agonists.[2][3]

One particularly potent compound, 54g , emerged from a series of 7-azaspiro[3.5]nonane derivatives, demonstrating a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic rats.[3] The optimization of the piperidine N-capping group and the aryl group was crucial in identifying this lead compound.[3]

Comparative In Vitro Activity of GPR119 Agonists
Compound IDGPR119 EC50 (nM)Source
54g 2.5[1]

Applications in Oncology: From Kinase Inhibition to Cytotoxicity

The versatility of the spiro scaffold is further highlighted by its application in oncology research. Spiro analogues have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell activation, making it a promising target for cancer immunotherapy.[4] Additionally, various spiro compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines.

HPK1 Inhibition

In a recent study, a series of potent spiro HPK1 inhibitors were developed.[4] Compound 16 from this series exhibited strong in vitro HPK1 activity, good selectivity, and reasonable oral exposure in mice and rats, along with a low risk of drug-drug interactions.[4]

CompoundHPK1 IC50 (nM)GLK IC50 (nM)
1 32-
3 7.5-
16 Data not specified in abstractData not specified in abstract

Note: Specific IC50 values for compound 16 were not available in the provided search results.

Anticancer Activity of Spiro Compounds

Several studies have explored the antiproliferative activities of novel spiro compounds against various human cancer cell lines. For instance, a series of spiro-pyrrolopyridazine derivatives showed strong, time- and concentration-dependent cytotoxic effects on breast, lung, and prostate cancer cells, with IC50 values ranging from 2.31 to 140 μM after 72 hours of treatment.[5] One compound, SPP10 , was found to be selectively cytotoxic to cancer cells with an IC50 of 26.8 ± 0.4 μM against non-tumorigenic cells and significantly lower IC50 values against cancer cell lines.[5]

Another study reported the synthesis of twelve spiro compounds, with compound 1c showing the most promising inhibitory activity across four tested human cancer cell lines.[6][7]

CompoundHCT116 IC50 (µM)PC3 IC50 (µM)HL60 IC50 (µM)SNB19 IC50 (µM)Source
1c 52.8174.4049.72101[6][7]

Furthermore, spiro-bisheterocycles have been shown to induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) through both p53-dependent and -independent pathways.[8]

Antimicrobial Potential of Spiro Compounds

The therapeutic reach of spiro compounds extends to infectious diseases, with several derivatives exhibiting notable antimicrobial and antifungal activities. A study on carbamate-functionalized spiro compounds revealed their fungistatic properties.[9] In another investigation, spiro-4H-pyran derivatives were synthesized and evaluated for their antibacterial activity.[10] Compound 5d , which incorporates both an indole and a cytosine-like ring, demonstrated significant antimicrobial activity, particularly against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.[10]

CompoundS. aureus (Clinical Isolate) MIC (µg/mL)S. pyogenes (Clinical Isolate) MIC (µg/mL)Source
5d 3264[10]

Novel spiro-lactams have also been synthesized and evaluated, with some derivatives showing promising anti-HIV and antiplasmodial activity.[11]

Experimental Protocols

In Vitro GPR119 Activity Assay (cAMP Measurement)

A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.[2] The cells are then seeded into 384-well plates and incubated overnight.[2] Following the removal of the culture medium, the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.[2] Test compounds at various concentrations are added to the wells, and the plates are incubated for an additional 30 minutes at room temperature.[2] The concentration of cyclic AMP (cAMP) is then measured using a suitable assay kit.

GPR119_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_measurement Measurement culture Culture GPR119-expressing cells (HEK293 or CHO) seed Seed cells into 384-well plates culture->seed incubate_overnight Incubate overnight seed->incubate_overnight remove_medium Remove culture medium incubate_overnight->remove_medium add_pde_inhibitor Add buffer with phosphodiesterase inhibitor (IBMX) remove_medium->add_pde_inhibitor incubate_30min1 Incubate for 30 min at room temperature add_pde_inhibitor->incubate_30min1 add_compounds Add test compounds (various concentrations) incubate_30min1->add_compounds incubate_30min2 Incubate for 30 min at room temperature add_compounds->incubate_30min2 measure_camp Measure cAMP concentration incubate_30min2->measure_camp

In Vitro GPR119 Activity Assay Workflow.
General Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists typically involves a multi-step sequence. A key step often involves a coupling reaction, for example, between a suitable boronic acid or ester and a halide, catalyzed by a palladium catalyst in the presence of a base. The reaction mixture is heated under an inert atmosphere, and upon completion, the product is isolated and purified using column chromatography.[2]

Synthesis_Workflow reactants Starting Materials: - 7-Azaspiro[3.5]nonane intermediate - Aryl/heteroaryl halide or boronic acid reaction_conditions Reaction Conditions: - Palladium catalyst - Base - Solvent reactants->reaction_conditions heating Heat under inert atmosphere (e.g., 80-100 °C, 4-12 hours) reaction_conditions->heating workup Reaction Workup: - Cool to room temperature - Dilute with water - Extract with organic solvent heating->workup purification Purification: - Column chromatography workup->purification final_product Final 7-Azaspiro[3.5]nonane Derivative purification->final_product GPR119_Signaling_Pathway agonist 7-Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 binds to g_protein Gαs Protein gpr119->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates insulin_secretion Increased Insulin Secretion pka->insulin_secretion leads to

References

A Comparative Guide to the Synthesis of Spiro[3.5]nonan-7-one: Established Routes vs. New Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.5]nonan-7-one core is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can be exploited for the design of novel therapeutics. The efficient synthesis of this spirocycle is crucial for its application in drug discovery programs. This guide provides a comparative overview of established synthetic routes and novel methodologies for the preparation of this compound, supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for established and emerging synthetic strategies for this compound. The data presented for the new methods are based on representative examples of these reaction classes, as direct application to the target molecule may not be extensively documented.

Synthetic Method Starting Materials Typical Yield (%) Reaction Time (h) Temperature (°C) Key Reagents/Conditions Advantages Disadvantages
Established: Robinson Annulation Cyclobutanone, Methyl vinyl ketone40-6012-2480-110Strong base (e.g., NaOEt)Well-established, readily available starting materialsHarsh reaction conditions, moderate yields, potential for side reactions
Established: Intramolecular Alkylation 1-(3-Bromopropyl)cyclohexanecarbaldehyde50-708-1625-80Strong base (e.g., t-BuOK)Good yields, reliableMulti-step synthesis of precursor required
New: Photochemical [2+2] Cycloaddition 1,3-Bis(trimethylsilyloxy)-1,3-butadiene, Ethylene60-804-80-25UV irradiation (λ > 300 nm)High efficiency, mild conditionsRequires specialized photochemical equipment, substrate scope can be limited
New: Catalytic Enantioselective Annulation Cyclobutanone, α,β-Unsaturated ester70-9012-480-40Chiral organocatalyst or metal complexHigh enantioselectivity, mild conditionsCatalyst cost and sensitivity, longer reaction times

Experimental Protocols

The Robinson annulation is a classic method for the formation of a six-membered ring onto an existing ketone.[1][2][3][4][5]

Reaction Scheme:

Detailed Protocol:

  • Enolate Formation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, cooled to 0 °C, a solution of cyclobutanone in ethanol is added dropwise under an inert atmosphere. The mixture is stirred for 1 hour at this temperature.

  • Michael Addition: A solution of methyl vinyl ketone in ethanol is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and then heated to reflux for 12 hours.

  • Aldol Condensation and Dehydration: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is then treated with a dehydrating agent or heated to effect the aldol condensation and dehydration to yield Spiro[3.5]non-5-en-7-one.

  • Hydrogenation: The resulting enone is dissolved in ethanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.

This method involves the formation of the spirocyclic ketone via an intramolecular cyclization of a suitable precursor.

Reaction Scheme:

Detailed Protocol:

  • Cyclization: A solution of 1-(3-bromopropyl)cyclohexanecarbaldehyde in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of potassium tert-butoxide (t-BuOK) in anhydrous THF at room temperature under an inert atmosphere.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 8-16 hours, with the progress monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.[6]

Mandatory Visualization

logical_comparison cluster_established Established Methods cluster_new New Methods cluster_comparison Comparative Benchmarking established_methods Robinson Annulation Intramolecular Alkylation established_char Well-understood Predictable outcomes Readily available reagents established_methods->established_char comparison This compound Synthesis established_methods->comparison vs. new_methods Photochemical Cycloaddition Catalytic Enantioselective Annulation new_char Higher efficiency Milder conditions Stereocontrol new_methods->new_char new_methods->comparison vs. conclusion conclusion comparison->conclusion Conclusion: New methods offer potential for improved efficiency and sustainability, while established routes remain reliable for large-scale synthesis.

Caption: Logical flow for benchmarking new vs. established synthetic routes.

experimental_workflow start Starting Materials reaction Chemical Synthesis (e.g., Robinson Annulation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Pure this compound analysis->product Verified Structure

Caption: Generalized experimental workflow for chemical synthesis.

References

Safety Operating Guide

Proper Disposal of Spiro[3.5]nonan-7-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Spiro[3.5]nonan-7-one can ensure laboratory safety and regulatory compliance with the following proper disposal procedures. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate risks and protect personnel and the environment. The primary disposal route for this compound is through a licensed hazardous waste disposal service.[2]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for the safe handling and storage of the compound prior to disposal.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to off-white liquid
Boiling Point 213.1±8.0 °C (Predicted)[3]
Density 1.00±0.1 g/cm³ (Predicted)[3]

Immediate Safety and Handling Precautions

Before initiating the disposal process, ensure all relevant personnel are familiar with the following safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

Handling:

  • Avoid generating dust or aerosols.

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Identify this compound waste as a "non-halogenated organic solid waste."

  • Segregate it from other waste streams, particularly halogenated solvents, aqueous waste, and reactive chemicals.[4][5]

2. Container Selection and Labeling:

  • Select a designated, compatible waste container with a secure lid. The container must be clean and in good condition.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.

  • Include the accumulation start date on the label.

3. Waste Accumulation:

  • Place the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the SAA is away from sources of ignition and incompatible materials.

4. Scheduling Waste Pickup:

  • Once the container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[6]

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select & Label Waste Container B->C D Place Waste in Labeled Container C->D E Store in Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Professional Disposal F->G H Document Waste Transfer G->H

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed local requirements.

References

Personal protective equipment for handling Spiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Spiro[3.5]nonan-7-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Note: The properties listed are computed and should be used as an estimation. Experimental verification is recommended.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to protect against skin, eye, and respiratory exposure.

PPE CategorySpecific RecommendationsRationale
Hand Protection Double-gloving with Butyl rubber or thick Nitrile gloves. Ensure gloves are rated against ketones.Provides robust protection against skin irritation. Butyl rubber and nitrile offer good resistance to ketones.
Eye and Face Protection Chemical splash goggles and a full-face shield. Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Mitigates the risk of inhaling vapors that may cause respiratory irritation.
Body Protection A chemically resistant lab coat, worn over long-sleeved clothing and long pants. Protects skin from accidental spills and contamination.
Footwear Closed-toe, chemically resistant shoes. Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize the risk of exposure during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials appropriate for ketones should be available in the immediate work area.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of this compound inside a chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Handle the compound gently to minimize the generation of dust or aerosols.

3. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Keep the container covered as much as possible during the dissolution process.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with ketones.

    • Collect all solid waste, such as contaminated gloves, weighing papers, and absorbent materials, in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound or its solutions down the drain.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

  • For small spills within a chemical fume hood, use a ketone-compatible absorbent material to contain and clean up the spill.

  • Place all cleanup materials in a sealed container and label it as hazardous waste.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safe_Handling_Workflow_for_Spiro_3_5_nonan_7_one cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Don Appropriate PPE Area Prepare Work Area (Fume Hood) Prep->Area Emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) Area->Emergency Weigh Weighing and Aliquoting Emergency->Weigh Dissolve Solution Preparation Weigh->Dissolve Decon Decontaminate Surfaces and Equipment Dissolve->Decon Dispose_PPE Dispose of Contaminated PPE Decon->Dispose_PPE Wash Wash Hands Thoroughly Dispose_PPE->Wash Collect Collect Waste (Liquid and Solid) Dispose_PPE->Collect Label Label Waste Containers Collect->Label Store Store in Designated Area Label->Store Arrange Arrange for EHS Pickup Store->Arrange

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.5]nonan-7-one
Reactant of Route 2
Spiro[3.5]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.